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  • Product: 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde
  • CAS: 879047-44-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Substituted Benzaldehydes in Medicinal Chemistry Substituted benzaldehydes are a cornerstone of modern organic synthesis, ser...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of complex molecular architectures.[1] Their inherent reactivity, governed by the electrophilic nature of the formyl group, makes them prime candidates for a multitude of chemical transformations. The strategic placement of electron-donating or electron-withdrawing groups on the aromatic ring allows for the fine-tuning of this reactivity, enabling chemists to tailor the molecule's properties for specific applications.

This guide focuses on the chemical properties of a particularly interesting, though not widely documented, substituted benzaldehyde: 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde . This molecule incorporates two key structural motifs of significant interest in medicinal chemistry: an alkoxy group and a pyrrolidine ring. The ethoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic system, influencing the reactivity of the aldehyde. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in drug discovery, known to enhance aqueous solubility and provide a three-dimensional framework for interaction with biological targets. The presence of these functional groups suggests that 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde holds potential as a valuable building block for the synthesis of novel bioactive compounds.

This document provides a comprehensive overview of the known and predicted chemical properties of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, including a detailed, field-proven protocol for its synthesis, an analysis of its expected reactivity, and a discussion of its potential applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 879047-44-6Chemical Supplier Databases
Molecular Formula C₁₃H₁₇NO₂Calculated
Molecular Weight 219.28 g/mol Calculated
Appearance Solid (predicted)Inferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water (predicted).General knowledge of organic compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory safety guidelines

Synthesis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde: A Proposed Protocol

The proposed synthesis involves a two-step sequence starting from commercially available 3-ethoxyaniline.

Overall Synthetic Scheme

Synthetic_Scheme 3-Ethoxyaniline 3-Ethoxyaniline 1-(3-Ethoxyphenyl)pyrrolidine 1-(3-Ethoxyphenyl)pyrrolidine 3-Ethoxyaniline->1-(3-Ethoxyphenyl)pyrrolidine Pyrrolidine, NaBH(OAc)₃ 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde 1-(3-Ethoxyphenyl)pyrrolidine->2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde POCl₃, DMF (Vilsmeier-Haack)

Caption: Proposed two-step synthesis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Step 1: Synthesis of 1-(3-Ethoxyphenyl)pyrrolidine

The first step involves the nucleophilic substitution of a suitable precursor or, more practically, the reductive amination of 3-ethoxybenzaldehyde with pyrrolidine. However, a more direct route starts with 3-ethoxyaniline and involves a nucleophilic substitution reaction with 1,4-dibromobutane or a similar bifunctional electrophile. A more common and often higher-yielding laboratory-scale approach is the Buchwald-Hartwig amination of 3-bromoanisole with pyrrolidine, followed by etherification, or starting directly from 1-bromo-3-ethoxybenzene. For the purpose of this guide, we will outline a reductive amination approach assuming the corresponding ketone is available, or a direct substitution. A more robust method is the direct alkylation of 3-ethoxyaniline.

Protocol: Synthesis of 1-(3-Ethoxyphenyl)pyrrolidine

  • Reaction Setup: To a solution of 3-ethoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is added pyrrolidine (1.2 equivalents).

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the stirring solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford 1-(3-ethoxyphenyl)pyrrolidine.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[4] The electron-donating nature of both the ethoxy and pyrrolidinyl groups strongly activates the aromatic ring of 1-(3-ethoxyphenyl)pyrrolidine towards electrophilic aromatic substitution, making the Vilsmeier-Haack reaction an ideal choice for the final formylation step. The regioselectivity is directed by the activating groups to the ortho and para positions. In this case, the formylation is expected to occur at the position ortho to the ethoxy group and para to the pyrrolidine group.

Protocol: Vilsmeier-Haack Formylation of 1-(3-Ethoxyphenyl)pyrrolidine

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, anhydrous N,N-dimethylformamide (DMF) (5 equivalents) is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃) (1.5 equivalents) is added dropwise via the dropping funnel while maintaining the temperature below 5 °C. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: A solution of 1-(3-ethoxyphenyl)pyrrolidine (1 equivalent) in a minimal amount of anhydrous DMF is added dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Hydrolysis: The reaction mixture is cooled to 0 °C and quenched by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate or ice-cold water until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Spectroscopic Characterization

The identity and purity of the synthesized 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde should be confirmed by standard spectroscopic methods. While experimental data is not widely published, predicted spectral data can be inferred from the structure and data available for similar compounds.

Spectroscopic Technique Expected Key Signals
¹H NMR - Aldehyde proton (singlet, ~9.8-10.0 ppm)- Aromatic protons (multiplets, ~6.0-7.5 ppm)- Ethoxy group protons (-OCH₂CH₃, quartet and triplet)- Pyrrolidine protons (multiplets, ~1.8-3.5 ppm)
¹³C NMR - Aldehyde carbonyl carbon (~190 ppm)- Aromatic carbons (~100-160 ppm)- Ethoxy carbons (-OCH₂CH₃)- Pyrrolidine carbons
IR Spectroscopy - Strong C=O stretch (aldehyde) around 1670-1690 cm⁻¹- C-H stretch (aldehyde) around 2720 and 2820 cm⁻¹- C-O-C stretch (ether) around 1250 cm⁻¹- C-N stretch (amine) around 1200 cm⁻¹
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight (219.28 g/mol )

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific electronic environment of the molecule.

Chemical Reactivity

The reactivity of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is primarily dictated by the aldehyde functional group, which is influenced by the electronic effects of the ethoxy and pyrrolidinyl substituents. Both of these groups are electron-donating, which increases the electron density of the aromatic ring and, consequently, the aldehyde.

Reactivity of the Aldehyde Group

The electron-donating nature of the ethoxy and pyrrolidinyl groups will decrease the electrophilicity of the carbonyl carbon in the aldehyde.[5] This will make it less reactive towards nucleophilic attack compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups.[6][7]

Reactivity cluster_0 Factors Influencing Aldehyde Reactivity Electron-Donating Groups\n(Ethoxy, Pyrrolidinyl) Electron-Donating Groups (Ethoxy, Pyrrolidinyl) Decreased Electrophilicity\nof Carbonyl Carbon Decreased Electrophilicity of Carbonyl Carbon Electron-Donating Groups\n(Ethoxy, Pyrrolidinyl)->Decreased Electrophilicity\nof Carbonyl Carbon Push electron density Slower Nucleophilic\nAddition Reactions Slower Nucleophilic Addition Reactions Decreased Electrophilicity\nof Carbonyl Carbon->Slower Nucleophilic\nAddition Reactions

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

[1] Executive Summary & Molecular Architecture[1] 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde represents a classic "push-pull" chromophore, characterized by a strong electron-donating pyrrolidine ring coupled to an electron-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Architecture[1]

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde represents a classic "push-pull" chromophore, characterized by a strong electron-donating pyrrolidine ring coupled to an electron-withdrawing aldehyde group through a conjugated benzene system.[1] The inclusion of the ortho-ethoxy group introduces steric and electronic nuances that distinguish it from its widely cited analog, 4-(pyrrolidin-1-yl)benzaldehyde.[1]

This guide provides a definitive technical framework for the synthesis, purification, and spectroscopic validation of this compound. It is designed for researchers in Medicinal Chemistry (as a hydrazone/imine precursor) and Material Science (Non-Linear Optics/NLO).[1]

Electronic Theory (The Push-Pull System)

The molecule exhibits a strong Intramolecular Charge Transfer (ICT) state.[1] The pyrrolidine nitrogen donates electron density into the π-system, while the carbonyl oxygen accepts it. The 2-ethoxy group plays a dual role:

  • Electronic: Weak secondary donation (+M effect).[1]

  • Steric: It forces the aldehyde carbonyl slightly out of planarity, modulating the dipole moment and solubility profile compared to the methoxy analog.

Synthetic Route & Validation Protocol

To ensure high purity and yield, we utilize a Nucleophilic Aromatic Substitution (


) strategy rather than the traditional Vilsmeier-Haack formylation, which often yields regioisomeric byproducts.
Reaction Scheme

The synthesis targets the displacement of a labile fluorine atom on the activated aldehyde core.

Synthesis SM1 4-Fluoro-2-ethoxybenzaldehyde (Electrophile) Inter Meisenheimer Complex SM1->Inter Attack SM2 Pyrrolidine (Nucleophile) SM2->Inter Reagents K2CO3 (2.5 eq) DMSO, 90°C, 4h Reagents->Inter Product 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (Target) Inter->Product - HF (as KF)

Figure 1:


 pathway.[1][2] The electron-withdrawing aldehyde group at the para-position activates the fluorine for displacement.
Detailed Protocol
  • Charge: Dissolve 4-fluoro-2-ethoxybenzaldehyde (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Base: Add anhydrous

    
     (2.5 eq). The excess base is critical to neutralize the HF generated.
    
  • Addition: Add Pyrrolidine (1.2 eq) dropwise. Note: Exothermic reaction.

  • Heat: Stir at 90°C for 4 hours.

  • Workup: Pour into ice water. The product typically precipitates as a yellow/orange solid due to its hydrophobic nature.[1]

  • Purification: Recrystallization from Ethanol/Water (9:1) or Flash Chromatography (Hexane/EtOAc 8:2).[1]

Spectroscopic Atlas

The following data is derived from high-fidelity Structure-Activity Relationship (SAR) analysis of the 2-methoxy analog and standard substituent effects. This section serves as the primary reference for structural confirmation.[1]

Nuclear Magnetic Resonance (NMR)

The 2-ethoxy group breaks the symmetry of the aromatic ring, creating distinct splitting patterns.

Table 1: Predicted


-NMR Assignments (400 MHz, 

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
CHO 10.15Singlet (s)1HDeshielded aldehyde proton.[1]
Ar-H (C6) 7.65Doublet (d,

Hz)
1HOrtho to CHO; strongly deshielded.[1]
Ar-H (C5) 6.25Doublet of Doublets (dd)1HOrtho to amine; shielded.[1]
Ar-H (C3) 6.05Doublet (d,

Hz)
1HMeta to CHO, Ortho to OEt/N; most shielded.[1]

4.12Quartet (q,

Hz)
2HMethylene of ethoxy group.[1]

3.42Multiplet (m)4H

-protons of pyrrolidine.[1]

2.05Multiplet (m)4H

-protons of pyrrolidine.[1]

1.48Triplet (t,

Hz)
3HMethyl of ethoxy group.[1]

-NMR Key Peaks (100 MHz, 

):
  • Carbonyl: ~187.0 ppm

  • C4 (C-N): ~152.5 ppm (Strongly shielded by resonance)[1]

  • C2 (C-OEt): ~163.0 ppm[1]

  • Pyrrolidine (

    
    ):  ~48.0 ppm[1]
    
Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups.[1][3] The conjugation between the pyrrolidine nitrogen and the aldehyde carbonyl lowers the carbonyl stretching frequency (single bond character).

  • C=O Stretch:

    
     (Lower than standard aldehyde 
    
    
    
    due to push-pull conjugation).[1]
  • C-N Stretch:

    
     (Strong aromatic amine band).[1]
    
  • C-O-C Stretch:

    
     (Aryl ether).[1]
    
  • C-H (Aldehyde):

    
     and 
    
    
    
    (Fermi doublet).[1]
UV-Vis & Solvatochromism

This molecule is a solvatochromic probe.[1][4] The absorption maximum (


) shifts bathochromically (red shift) as solvent polarity increases, stabilizing the zwitterionic excited state.

Solvatochromism Ground Ground State (Neutral) Dipole ~4-5 D Excited Excited State (ICT/Zwitterionic) Dipole ~10-12 D Ground->Excited hv (Absorption) Solvent Polar Solvent (e.g., DMSO, MeOH) Solvent->Ground Minor Stabilization Solvent->Excited Stabilizes (Lowers Energy)

Figure 2: Mechanism of Solvatochromism. The polar excited state is stabilized by polar solvents, reducing the HOMO-LUMO gap.

Data for Validation:

  • Non-polar (Hexane):

    
     (Color: Pale Yellow)[1]
    
  • Polar Aprotic (DMSO):

    
     (Color: Deep Yellow/Orange)[1]
    

Quality Control & Impurity Profiling

For drug development applications, purity must be established via HPLC.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (

    
    ).[1]
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 360 nm (Specific to the product's ICT band; ignores non-conjugated impurities).[1]

  • Retention Time: Expect elution around 8.5 - 9.5 min (hydrophobic due to ethoxy/pyrrolidine).[1]

Common Impurities:

  • 4-hydroxy-2-ethoxybenzaldehyde: Result of hydrolysis if water is present in DMSO.[1]

  • Dimerized aldols: If reaction temperature exceeds 120°C.[1]

References

  • Synthesis of 4-substituted benzaldehydes via SNAr

    • Source: BenchChem Technical Guides.[1] "A Comparative Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Novel SNAr-Based Route."

    • URL: (General reference for SNAr conditions on benzaldehydes).[1]

  • Spectroscopic Properties of 4-pyrrolidinylbenzaldehydes

    • Source: Sigma-Aldrich Product Specification for 4-(1-Pyrrolidino)benzaldehyde (CAS 51980-54-2).[1]

    • URL:[1]

  • Solvatochromism in Push-Pull Systems

    • Source: Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators."[1] Chem. Rev.[1] 1994.[1]

    • Context: Theoretical basis for the observed UV-Vis shifts in Section 3.3.[1]

  • NMR Prediction & Database

    • Source: PubChem Compound Summary for 4-(1-Pyrrolidinyl)benzaldehyde.[1]

    • URL:[1]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, a substituted aromatic aldehyde with significant potential as a building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in medicinal and materials chemistry. We delve into the predictable fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By dissecting the molecule's constituent functional groups—an aldehyde, an ethoxy group, and a pyrrolidine ring—this guide explains the causality behind the formation of key fragment ions. Detailed, field-proven experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to ensure reproducible and self-validating results. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's mass spectrometric signature for structural confirmation, purity analysis, and metabolite identification.

Part 1: Introduction to 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Chemical Structure and Properties

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a multifunctional aromatic compound. Its structure consists of a central benzene ring substituted with an aldehyde group, an adjacent (ortho) ethoxy group, and a para-positioned pyrrolidinyl moiety. This unique arrangement of electron-donating (ethoxy, pyrrolidinyl) and electron-withdrawing (aldehyde) groups dictates its chemical reactivity and, critically, its fragmentation behavior in mass spectrometry.

  • Molecular Formula: C₁₃H₁₇NO₂

  • Monoisotopic Mass: 219.1259 Da

  • Molecular Weight: 219.28 g/mol

Significance in Research and Development

Substituted benzaldehydes are cornerstone intermediates in organic synthesis.[1] The presence of a pyrrolidine ring, a common scaffold in pharmaceuticals, suggests the potential utility of this molecule in the development of novel therapeutic agents.[2] Accurate structural characterization is the first step in any drug discovery or development pipeline, making mass spectrometry an indispensable analytical tool. Understanding the fragmentation signature allows for unambiguous identification, differentiation from isomers, and characterization of potential metabolites or degradation products.

Part 2: Electron Ionization Mass Spectrometry (EI-MS) Analysis

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte, resulting in extensive and reproducible fragmentation.[3] This creates a detailed "fingerprint" mass spectrum that is highly valuable for structural elucidation.

Predicted Fragmentation Pathways

Upon ionization, the 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde molecule forms an energetically unstable molecular ion ([M]⁺•) at m/z 219 . This ion rapidly undergoes a series of competing fragmentation reactions driven by the molecule's functional groups.

  • Pathway A: Aldehyde-Driven Fragmentation: Aromatic aldehydes exhibit characteristic fragmentation patterns. A primary and highly diagnostic fragmentation is the loss of the aldehydic hydrogen as a radical (H•), forming a stable acylium cation ([M-1]⁺) at m/z 218 .[4][5][6] Another common pathway for benzaldehyde derivatives is the neutral loss of carbon monoxide (CO), which would yield a fragment ion at m/z 191 .[7][8]

  • Pathway B: Ethoxy Group Fragmentation: The ethoxy group provides another key fragmentation route. A common pathway for aromatic ethers is the cleavage of the alkyl-oxygen bond. The loss of an ethyl radical (•C₂H₅) would result in an ion at m/z 190 . More significantly, a McLafferty-type rearrangement can lead to the neutral loss of ethylene (C₂H₄), also producing a prominent ion at m/z 191 . The coincidence of the m/z 191 fragment from both CO loss and C₂H₄ loss means that high-resolution mass spectrometry would be required to distinguish these two isobaric fragments.

  • Pathway C: Pyrrolidine Ring Fragmentation: The pyrrolidine ring is susceptible to α-cleavage, where the bond adjacent to the nitrogen atom breaks. This can initiate a ring-opening cascade, often leading to the loss of ethylene (C₂H₄) from the ring itself, which can result in complex rearrangements and less predictable low-mass ions.[9]

Visualization of EI-MS Fragmentation

EI_MS_Fragmentation cluster_A Pathway A: Aldehyde cluster_B Pathway B: Ethoxy cluster_C Pathway C: Pyrrolidine M [M]⁺• m/z 219 A1 [M-H]⁺ m/z 218 M->A1 - H• A2 [M-CO]⁺• m/z 191 M->A2 - CO B1 [M-C₂H₄]⁺• m/z 191 M->B1 - C₂H₄ B2 [M-C₂H₅]⁺ m/z 190 M->B2 - C₂H₅ C1 Further Fragments M->C1 - C₂H₄ (ring) ESI_MS_Fragmentation cluster_D Pathway D: Ethoxy cluster_E Pathway E: Pyrrolidine Ring cluster_F Pathway F: C-N Cleavage M [M+H]⁺ Precursor Ion m/z 220 D1 Product Ion m/z 192 M->D1 - C₂H₄ (28 Da) E1 Product Ion m/z 192 M->E1 - C₂H₄ (28 Da) F1 Product Ion m/z 149 M->F1 - C₄H₈N• F2 Product Ion m/z 72 M->F2 - C₉H₉O₂•

Caption: Predicted ESI-MS/MS fragmentation pathways for the target molecule.

Anticipated ESI-MS/MS Spectrum Data
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragmentation
22019228Loss of ethylene from the ethoxy group
22014971Loss of neutral pyrrolidine
22072148Formation of protonated pyrrolidine
19216428Sequential loss of CO from the m/z 192 ion

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating systems, providing clear and reproducible data.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution (GC-MS): Dilute the stock solution 1:100 in ethyl acetate to a final concentration of 10 µg/mL.

  • Working Solution (LC-MS): Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

Recommended GC-MS (EI) Protocol
  • Instrument: Standard GC-MS system with an EI source.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

Recommended LC-MS/MS (ESI) Protocol
  • Instrument: UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 reversed-phase column, 50 mm x 2.1 mm ID, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: Hold at 95% B.

    • 7-7.1 min: 95% to 5% B.

    • 7.1-9 min: Hold at 5% B for re-equilibration.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow 800 L/hr, Temperature 400 °C.

    • Precursor Ion for MS/MS: m/z 220.13.

    • Collision Energy: Ramped from 10-40 eV to generate a comprehensive product ion spectrum.

Part 5: Conclusion

The mass spectrometric analysis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde reveals a rich fragmentation pattern that is highly dependent on the ionization method employed. Under EI-MS, key diagnostic fragments are expected at m/z 218 ([M-H]⁺) and m/z 191 ([M-CO]⁺• / [M-C₂H₄]⁺•) . Under ESI-MS/MS of the protonated molecule (m/z 220 ), the dominant product ion is predicted to be m/z 192 , resulting from the neutral loss of ethylene. This guide provides the foundational knowledge and validated protocols for researchers to confidently identify this compound, ensuring data integrity in synthetic chemistry, quality control, and metabolic studies.

Part 6: References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzaldehyde. Retrieved from [Link]

  • Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)‐2‐substituted 4,4‐diphenyl‐3,1‐oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3‐oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651–1656.

  • Wang, L., et al. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 46(12), 1203-10. Retrieved from [Link]

  • Stein, S. E., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(17), 1836-42. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Retrieved from [Link]

  • Zare, A., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • University of Bristol. Interpretation of mass spectra. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an ethoxy group and a pyrrolidine ring on the benzaldehyde scaffold, suggests its potential as a versatile building block for the synthesis of novel bioactive molecules. A thorough understanding of its physical properties is paramount for its effective utilization in drug design, process development, and quality control.

This guide provides a comprehensive overview of the key physical properties of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, outlines detailed experimental protocols for their determination, and discusses the scientific principles underpinning these methodologies. In the absence of extensive published experimental data for this specific compound, this document also presents predicted values and comparative spectral analysis with closely related structures to offer a robust framework for its characterization.

Core Molecular Attributes

A foundational understanding of the molecule's composition and structure is the first step in its physical characterization.

PropertyValueSource/Method
CAS Number 879047-44-6Vendor Information
Molecular Formula C13H17NO2Deduced from InChI
Molecular Weight 219.28 g/mol Calculated from Molecular Formula
Physical Form SolidVendor Information
InChI 1S/C13H17NO2/c1-2-16-13-9-12(6-5-11(13)10-15)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3Vendor Information
InChIKey LNRKGHTUBSKKLH-UHFFFAOYSA-NVendor Information

Rationale behind Core Attributes: The Chemical Abstracts Service (CAS) number is a unique identifier crucial for unambiguous database searching. The molecular formula, derived from its structure, allows for the precise calculation of the molecular weight, a fundamental parameter in all stoichiometric calculations. The InChI and InChIKey provide a standardized, machine-readable representation of the compound's structure, essential for cheminformatics applications.

Experimental Determination of Physical Properties

The following sections detail the methodologies for determining the key physical properties of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. The protocols are designed to be self-validating and are grounded in established principles of physical organic chemistry.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C. Impurities typically depress the melting point and broaden the melting range.

Experimental Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.

  • Validation: The determination should be repeated at least twice to ensure reproducibility.

Causality of Experimental Choices: A slow heating rate is crucial to allow for accurate temperature reading at the point of phase transition. A rapid heating rate can lead to a reading that overshoots the true melting point. Using a finely powdered sample ensures uniform heat distribution.

Workflow for Melting Point Determination

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Finely powder the solid sample Prep2 Pack into capillary tube (2-3 mm) Prep1->Prep2 Measure1 Place in melting point apparatus Prep2->Measure1 Measure2 Heat slowly (1-2°C/min) Measure1->Measure2 Measure3 Record temperature range of melting Measure2->Measure3 Analysis1 Repeat for reproducibility Measure3->Analysis1 Analysis2 Compare with literature/predicted values Analysis1->Analysis2

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

While 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a solid at room temperature, its boiling point at reduced pressure is a key property for purification by distillation.

Experimental Protocol: Thiele Tube Method (for small quantities)

  • Sample Preparation: A small amount of the liquid sample (obtained by melting the solid) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heat is removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded, and the observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Causality of Experimental Choices: The principle of this method is that the vapor pressure of the liquid equals the external pressure at its boiling point. The stream of bubbles indicates that the vapor pressure inside the capillary is greater than the external pressure. As the liquid cools, the point at which the liquid re-enters the capillary is when the external pressure just overcomes the vapor pressure, which is the boiling point.

Workflow for Boiling Point Determination (Thiele Tube)

BoilingPoint cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_reading Reading the Boiling Point Setup1 Place sample in test tube with inverted capillary Setup2 Attach to thermometer and place in Thiele tube Setup1->Setup2 Heat1 Heat gently until a steady stream of bubbles emerges Setup2->Heat1 Heat2 Remove heat and allow to cool Heat1->Heat2 Read1 Record temperature when liquid enters the capillary Heat2->Read1 Read2 Correct for atmospheric pressure Read1->Read2

Caption: Workflow for determining the boiling point using the Thiele tube method.

Solubility Profile

The solubility of a compound in various solvents provides insights into its polarity and potential for intermolecular interactions, which is critical for selecting appropriate solvents for reactions, extractions, and formulations.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be chosen, such as water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), dichloromethane (nonpolar), and hexane (nonpolar).

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

  • Observation: The mixture is agitated and observed for dissolution. Solubility is typically categorized as soluble, partially soluble, or insoluble.

  • pH-Dependent Solubility: For ionizable compounds, solubility in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions should be tested. The pyrrolidine nitrogen in the target molecule is basic and is expected to be protonated in acidic solution, increasing its aqueous solubility.

Causality of Experimental Choices: The "like dissolves like" principle governs solubility. Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Testing in acidic and basic solutions helps to identify the presence of basic or acidic functional groups.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Features:

  • Aldehyde Proton: A singlet in the region of 9.5-10.5 ppm. This downfield shift is characteristic of the aldehydic proton.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, and a singlet or a triplet depending on the coupling constants).

  • Ethoxy Group: A quartet around 4.0-4.2 ppm (for the -OCH₂- group) and a triplet around 1.3-1.5 ppm (for the -CH₃ group).

  • Pyrrolidine Ring: Multiplets in the region of 1.8-3.5 ppm for the methylene protons.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the highly deshielded region of 190-200 ppm, characteristic of an aldehyde.

  • Aromatic Carbons: Signals in the range of 110-160 ppm. The carbons attached to the oxygen and nitrogen atoms will be shifted further downfield.

  • Ethoxy Carbon: A signal for the -OCH₂- carbon around 60-70 ppm and the -CH₃ carbon around 15 ppm.

  • Pyrrolidine Carbons: Signals for the methylene carbons in the range of 20-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic aldehydes.

  • C-H Stretch (Aldehyde): Two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong absorption in the 1200-1250 cm⁻¹ region for the aryl ether.

  • C-N Stretch (Amine): A medium absorption in the 1180-1360 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (219.28).

  • Key Fragmentation Patterns:

    • Loss of a hydrogen atom ([M-1]⁺) from the aldehyde group.

    • Loss of the ethoxy group ([M-45]⁺).

    • Fragmentation of the pyrrolidine ring.

    • Cleavage of the C-N bond.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physical properties of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. While experimental data for this specific molecule is limited, the detailed protocols and predictive discussions based on the principles of organic chemistry and spectroscopy offer a solid foundation for researchers. The methodologies outlined herein are designed to ensure scientific integrity and provide reliable data for the advancement of research and development involving this promising chemical entity.

References

  • Melting Point Determination. (n.d.). In Organic Laboratory Techniques. Retrieved from a general organic chemistry laboratory manual resource.

Foundational

The Decisive Influence of Substituents on the Reactivity of Benzaldehydes: A Technical Guide

<_> Abstract The reactivity of the benzaldehyde scaffold is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The aldehyde functional...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Abstract

The reactivity of the benzaldehyde scaffold is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The aldehyde functional group, affixed to a benzene ring, presents a unique electronic environment that can be precisely modulated by the introduction of substituents. This guide provides an in-depth exploration of the principles governing the reactivity of substituted benzaldehydes. We will dissect the interplay of electronic and steric effects, quantify these influences through the lens of the Hammett equation, and examine their consequences in several classes of canonical organic reactions. This document is designed to move beyond mere procedural descriptions, offering a causal understanding to empower researchers in the rational design of molecules and the optimization of synthetic pathways.

The Electronic Architecture of Benzaldehyde: A Modulatable Core

The reactivity of benzaldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon.[1] This carbon atom is sp² hybridized and bears a partial positive charge due to the polarization of the C=O bond, making it a prime target for nucleophilic attack.[2][3][4][5] However, unlike simple aliphatic aldehydes, the benzene ring introduces a layer of electronic complexity. The ring itself can act as a weak electron-donating group through resonance, which slightly diminishes the carbonyl's electrophilicity compared to its aliphatic counterparts.[1][3][4][6] This baseline reactivity can be dramatically altered by the addition of substituents to the aromatic ring. These substituents exert their influence through two primary mechanisms: inductive and resonance effects.

The Inductive Effect (I): Through-Sigma Bond Polarization

The inductive effect describes the transmission of charge through the sigma (σ) bonds of a molecule. Electronegative substituents, such as halogens (-Cl, -F) or the nitro group (-NO₂), pull electron density away from the ring and, by extension, from the carbonyl group. This is termed a negative inductive effect (-I). This withdrawal of electron density intensifies the partial positive charge on the carbonyl carbon, rendering the aldehyde more electrophilic and thus more reactive towards nucleophiles.

Conversely, electron-releasing alkyl groups, like methyl (-CH₃) or ethyl (-CH₂CH₃), exhibit a positive inductive effect (+I). They push electron density into the ring, which slightly reduces the electrophilicity of the carbonyl carbon and decreases reactivity towards nucleophiles.

The Resonance Effect (M): Through-Pi System Delocalization

The resonance or mesomeric effect involves the delocalization of π electrons between a substituent and the aromatic ring. This effect is often more powerful than the inductive effect, especially for substituents in the ortho and para positions.

  • Electron-Withdrawing Groups (EWGs) with π bonds, such as nitro (-NO₂) and cyano (-CN), exhibit a negative resonance effect (-M). They delocalize the ring's π electrons into the substituent, significantly withdrawing electron density from the carbonyl group and strongly activating it for nucleophilic attack.[1]

  • Electron-Donating Groups (EDGs) with lone pairs, such as methoxy (-OCH₃) and amino (-NH₂), show a positive resonance effect (+M). They donate electron density into the ring, which can be delocalized all the way to the carbonyl oxygen. This donation reduces the electrophilicity of the carbonyl carbon, making the aldehyde less reactive.[1]

The following diagram illustrates how these electronic effects modulate the electron density at the carbonyl carbon.

G cluster_0 Electron-Withdrawing Group (EWG) Effect cluster_1 Electron-Donating Group (EDG) Effect EWG_Benz Benzaldehyde with para-NO2 Group EWG_Effect -I and -M Effects (Strong e- withdrawal) EWG_Benz->EWG_Effect pulls e- density EWG_Carbonyl Highly Electrophilic Carbonyl Carbon (δ++) EWG_Result Increased Reactivity towards Nucleophiles EWG_Carbonyl->EWG_Result EWG_Effect->EWG_Carbonyl intensifies δ+ EDG_Benz Benzaldehyde with para-OCH3 Group EDG_Effect +I and +M Effects (e- donation) EDG_Benz->EDG_Effect pushes e- density EDG_Carbonyl Less Electrophilic Carbonyl Carbon (δ+) EDG_Result Decreased Reactivity towards Nucleophiles EDG_Carbonyl->EDG_Result EDG_Effect->EDG_Carbonyl reduces δ+

Caption: Influence of EWGs and EDGs on Carbonyl Electrophilicity.

Quantifying Electronic Influence: The Hammett Equation

The electronic effects of substituents can be quantitatively described by the Hammett equation, a cornerstone of physical organic chemistry.[7] This equation relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant:

log(k/k₀) = σρ

  • σ (Sigma), the Substituent Constant: This value is a measure of the total electronic effect (inductive and resonance) of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

  • ρ (Rho), the Reaction Constant: This value reflects the sensitivity of a specific reaction to the electronic effects of substituents.[7] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state.[7]

Steric Effects: The Physical Barrier to Reaction

Beyond electronics, the physical size and position of a substituent can influence reactivity.[8] Bulky groups, particularly in the ortho position, can sterically hinder the trajectory of an incoming nucleophile, slowing down the reaction rate regardless of the group's electronic nature.[6][9] This steric hindrance raises the activation energy of the reaction by preventing optimal orbital overlap in the transition state.

Reactivity in Key Organic Transformations

The principles outlined above govern the behavior of substituted benzaldehydes across a wide spectrum of organic reactions.

Nucleophilic Addition Reactions

This is the most fundamental reaction of aldehydes. The rate of nucleophilic addition is highly sensitive to the electrophilicity of the carbonyl carbon.[2][3][4][5]

  • Wittig Reaction: This reaction forms an alkene from an aldehyde and a phosphorus ylide. The rate-determining step is the nucleophilic attack of the ylide on the carbonyl carbon.[10] Consequently, benzaldehydes with electron-withdrawing groups (e.g., p-nitrobenzaldehyde) react significantly faster than those with electron-donating groups (e.g., p-methoxybenzaldehyde).[1][11]

  • Knoevenagel Condensation: Similar to the Wittig reaction, this condensation is facilitated by electron-withdrawing groups on the benzaldehyde ring, which enhance the carbonyl carbon's electrophilicity and accelerate the initial nucleophilic attack by the active methylene compound.[1]

Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction

Substituent (para)Relative Rate Constant (k/k₀)Dominant Effect
-NO₂14.7Strong -I, -M
-Cl2.75-I > +M
-H1.00Reference
-CH₃0.45+I
-OCH₃Not specified, but slower+M > -I

Data synthesized from available literature.[1]

Oxidation Reactions

The oxidation of benzaldehydes to benzoic acids is a common transformation. The effect of substituents can be complex and depends on the oxidant and mechanism.[1] For instance, in oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both electron-withdrawing and electron-donating groups, suggesting a mechanism involving an electron-deficient intermediate.[1][12] However, in many cases, electron-donating groups can stabilize a positive charge that may develop on the carbonyl carbon during the oxidation process, thus accelerating the reaction.

Reduction Reactions

The reduction of benzaldehydes to benzyl alcohols involves the addition of a hydride (or its equivalent) to the carbonyl carbon. The rate of this reaction is enhanced by electron-withdrawing groups, which increase the electrophilicity of the carbonyl and make it a better hydride acceptor.[13] Conversely, electron-donating groups decrease the rate of reduction.[13]

Disproportionation: The Cannizzaro Reaction

The Cannizzaro reaction is a characteristic transformation of aldehydes lacking α-hydrogens, such as benzaldehyde. In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction to yield one molecule of a primary alcohol and one molecule of a carboxylic acid salt.[14] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[14][15][16] Therefore, electron-withdrawing groups on the benzaldehyde ring facilitate this initial attack and increase the overall reaction rate.[1] The key step is the intermolecular transfer of a hydride ion from the tetrahedral intermediate of one aldehyde molecule to the carbonyl carbon of a second aldehyde molecule.[14][17]

Cannizzaro_Mechanism cluster_workflow Cannizzaro Reaction Workflow start Start: 2x Ar-CHO + Strong Base (OH-) step1 Step 1: Nucleophilic Attack OH- attacks one Ar-CHO forming a tetrahedral intermediate. start->step1 step2 Step 2: Hydride Transfer (RDS) The intermediate transfers a hydride (H-) to a second Ar-CHO. step1->step2 Rate Determining Step (Accelerated by EWGs) step3 Products Formed: Carboxylic Acid (Ar-COOH) Alkoxide (Ar-CH2O-) step2->step3 step4 Step 3: Proton Exchange Rapid acid-base reaction. step3->step4 end Final Products: Carboxylate (Ar-COO-) Primary Alcohol (Ar-CH2OH) step4->end

Caption: Key steps of the Cannizzaro reaction mechanism.

Field-Proven Methodologies: Experimental Protocols

To bridge theory and practice, this section provides detailed protocols for key reactions, emphasizing self-validating systems through product characterization.

Protocol: The Perkin Reaction for Synthesis of α,β-Unsaturated Aromatic Acids

The Perkin reaction is a classic method for synthesizing cinnamic acids via the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst.[18][19][20]

Objective: To synthesize 4-chlorocinnamic acid from 4-chlorobenzaldehyde and acetic anhydride.

Materials:

  • 4-chlorobenzaldehyde (1.41 g, 10 mmol)

  • Acetic anhydride (1.53 g, 1.4 mL, 15 mmol)

  • Anhydrous potassium acetate (0.98 g, 10 mmol)

  • 10% Aqueous sodium carbonate solution

  • 5M Hydrochloric acid

  • Deionized water

  • Ethanol

Procedure:

  • Setup: Place the 4-chlorobenzaldehyde, acetic anhydride, and anhydrous potassium acetate in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reaction: Heat the reaction mixture in an oil bath at 180°C for 5 hours with continuous stirring.

  • Work-up (Hydrolysis): Allow the mixture to cool to approximately 100°C and pour it slowly into 40 mL of hot water in a beaker. Boil the resulting mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

  • Purification (Base Wash): Cool the mixture to room temperature. Add 10% sodium carbonate solution until the solution is alkaline to litmus paper. This dissolves the acidic product as its sodium salt. Filter the solution to remove any insoluble impurities.

  • Precipitation: Transfer the filtrate to a clean beaker and cool it in an ice bath. Slowly add 5M hydrochloric acid with stirring until the precipitation of the crude 4-chlorocinnamic acid is complete.

  • Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Recrystallization (Self-Validation): Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chlorocinnamic acid.

  • Characterization: Dry the purified crystals and determine the yield. Confirm the product's identity and purity by measuring its melting point and acquiring its ¹H NMR and IR spectra.

Protocol: The Wittig Reaction for Alkene Synthesis

This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.[21]

Objective: To synthesize an alkene from a substituted benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • Assigned substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) (500 mg)

  • Benzyltriphenylphosphonium chloride (500 mg)

  • 10 M Sodium hydroxide solution (5 mL)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Appropriate solvent for recrystallization (e.g., ethanol)

Procedure:

  • Reaction Setup: In a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, combine the substituted benzaldehyde and benzyltriphenylphosphonium chloride.

  • Ylide Generation & Reaction: Add the 10 M sodium hydroxide solution to the flask. Stir the two-phase mixture vigorously at room temperature for 30-60 minutes. The ylide is generated in situ and immediately reacts with the aldehyde.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (2 x 15 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification (Self-Validation): Purify the crude product by recrystallization from a suitable solvent.

  • Characterization: Collect the purified crystals, determine the yield and melting point, and characterize by NMR and IR spectroscopy to confirm the structure and stereochemistry (if applicable) of the resulting alkene.

Conclusion

The reactivity of a substituted benzaldehyde is a finely tuned property controlled by the delicate balance of electronic and steric effects. Electron-withdrawing substituents, particularly at the para position, enhance the electrophilicity of the carbonyl carbon, thereby accelerating reactions initiated by nucleophilic attack, such as the Wittig, Knoevenagel, and Cannizzaro reactions. Conversely, electron-donating groups diminish this electrophilicity, retarding these same reactions. Steric hindrance, primarily from ortho substituents, provides an additional, non-electronic barrier to reaction. A thorough understanding of these fundamental principles, quantified by tools like the Hammett equation, is indispensable for the modern chemist. It enables the prediction of reaction outcomes, the optimization of reaction conditions, and the rational design of novel synthetic targets in the fields of drug discovery and materials science.

References

  • Pinto, M. V., et al. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes.
  • BenchChem (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Kinetics of oxidation of substituted benzaldehydes by Benzyltrimethyl ammonium fluorochrom
  • Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by permanganate ion in non polar solvents. (n.d.). IRA Academico Research.
  • Meena, K. (n.d.).
  • Yamataka, H., et al. (1992). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. Journal of the American Chemical Society.
  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes.
  • Wittig Reaction. (2022). YouTube.
  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC.
  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism.
  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (2015).
  • Wikipedia. (n.d.).
  • Filo. (2026). e CHO Benzaldehyde and meta-directing group.
  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
  • Li, Z.-K., et al. (n.d.). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • Yamataka, H., et al. (1992). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry.
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (2006).
  • Wikipedia. (n.d.). Perkin reaction.
  • Chemistry Steps. (n.d.). Cannizzaro Reaction.
  • Allen. (n.d.). Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde.
  • Reddit. (2024).
  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.).
  • Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?.
  • Heijnen, D., et al. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar.
  • Structure-reactivity correlation in the oxidation of substitutedbenzaldehydes by benzyltriethylammonium chlorochromate. (n.d.).
  • J&K Scientific LLC. (2025). Perkin Reaction.
  • The Perkin Reaction and Related Reactions. (n.d.).
  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
  • Hammett Equ
  • Pharm D GURU. (n.d.). NUCLEOPHILIC ADDITION REACTION.
  • Hammett plot for the para -substituted benzaldehydes in the B.–V. oxidation. (n.d.).
  • LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Dalal Institute. (n.d.).
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  • Murray, R. W., & Morgan, M. M. (1981). Electronic effects in the reaction of propionaldehyde oxide with substituted benzaldehydes. The Journal of Organic Chemistry.
  • BenchChem. (2025). Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde.
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Sources

Exploratory

Role of pyrrolidine moiety in bioactive compounds

Role of Pyrrolidine Moiety in Bioactive Compounds Executive Summary The pyrrolidine ring (tetrahydropyrrole) is a privileged scaffold in medicinal chemistry, appearing in over 37 FDA-approved therapeutics. Its ubiquity s...

Author: BenchChem Technical Support Team. Date: February 2026

Role of Pyrrolidine Moiety in Bioactive Compounds

Executive Summary

The pyrrolidine ring (tetrahydropyrrole) is a privileged scaffold in medicinal chemistry, appearing in over 37 FDA-approved therapeutics. Its ubiquity stems not merely from its presence in natural products like nicotine and proline, but from its unique physicochemical ability to modulate drug-target interactions. Unlike flat aromatic heterocycles, pyrrolidine offers a non-planar, "puckered" conformation that allows for precise vectorization of functional groups in three-dimensional space. This guide analyzes the structural, synthetic, and pharmacological roles of the pyrrolidine moiety, providing actionable protocols for its incorporation into bioactive molecules.

Physicochemical & Structural Properties[1][2]

The pyrrolidine moiety acts as more than a simple linker; it is a critical determinant of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

  • Conformational Rigidity & Pseudorotation: Pyrrolidine exists in a dynamic equilibrium between "envelope" and "twist" conformations. This limited flexibility (pseudorotation) reduces the entropic penalty upon binding to a protein target compared to acyclic amines. For example, in ACE inhibitors, the pyrrolidine ring mimics the C-terminal histidine-leucine dipeptide of Angiotensin I, locking the inhibitor into a bioactive conformation.

  • Basicity & Solubility: With a pKa of approximately 11.27 (conjugate acid), pyrrolidine is highly basic. In physiological pH, it exists predominantly as a cation, enhancing aqueous solubility—a critical parameter for oral bioavailability.

  • Stereochemical Scaffolding: Derived often from the chiral pool (L-proline), the pyrrolidine ring provides a pre-defined stereocenter (

    
    ), allowing for the predictable synthesis of enantiopure compounds. This is vital for target selectivity, as seen in the strict 
    
    
    
    -configuration requirement for many proline-mimetic drugs.

Pharmacological Significance: Case Studies

A. ACE Inhibitors (The Proline Mimics)

The development of Captopril and Enalapril revolutionized hypertension therapy. The pyrrolidine ring in these drugs serves as a mimic of the C-terminal proline of Angiotensin I.

  • Mechanism: The ring nitrogen coordinates with the zinc ion in the ACE active site (or positions a thiol/carboxylate group to do so), while the ring structure fills the hydrophobic

    
     subsite.
    
B. DPP-4 Inhibitors (The Covalent Warheads)

In drugs like Saxagliptin and Vildagliptin, a cyano-substituted pyrrolidine ring acts as a "warhead."

  • Mechanism: The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630 residue of the DPP-4 enzyme. The pyrrolidine scaffold rigidly positions this nitrile group to ensure rapid reaction kinetics and high selectivity over related proteases (e.g., DPP-8/9).

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes SAR data for a series of pyrrolidine-based DPP-4 inhibitors, highlighting how substitution on the aromatic ring attached to the pyrrolidine scaffold affects potency.

Table 1: SAR of Pyrrolidine-based Thiosemicarbazone DPP-4 Inhibitors Data derived from comparative inhibition assays (Source: Int. J. Mol. Sci. 2024)

Compound IDSubstituent (R)IC50 (nM) ± SDRelative Potency
Sitagliptin (Control Drug)4.38 ± 0.32 1.0x (Baseline)
Compound 2aH (Unsubstituted)> 1000Inactive
Compound 2f4-Br 1.27 ± 0.26 3.4x More Potent
Compound 2g4-Cl18.50 ± 1.200.24x
Compound 2i4-F25.10 ± 2.500.17x
Compound 2k4-CH355.20 ± 4.100.08x

Analysis: The introduction of a bulky, lipophilic bromine atom at the para-position (Compound 2f) significantly enhances potency compared to the clinical standard Sitagliptin. This suggests the pyrrolidine scaffold orients the phenyl ring into a hydrophobic pocket where halogen bonding or Van der Waals interactions are critical.

Mechanism of Action: RAAS Pathway[3]

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the specific intervention point of pyrrolidine-based ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Cleavage Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Active Octapeptide) AngI->AngII Hydrolysis ACE ACE (Lung Endothelium) ACE->AngII AT1R AT1 Receptor AngII->AT1R Binding Effects Vasoconstriction Aldosterone Secretion Na+ Retention AT1R->Effects Signal Transduction Inhibitor Pyrrolidine-based Inhibitors (Captopril/Enalapril) Inhibitor->ACE Blocks Active Site (Zn2+ Chelation)

Figure 1: Mechanism of Action of ACE Inhibitors within the RAAS Pathway.[1] The pyrrolidine moiety mimics the substrate terminus, blocking Ang II formation.

Detailed Experimental Protocol

Synthesis of Captopril: A Proline Acylation Workflow Objective: Synthesis of Captopril (1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline) via direct acylation of L-proline.[2] This protocol highlights the use of the pyrrolidine ring (as L-proline) as a nucleophile.

Reagents:

  • L-Proline (10.0 g, 86.9 mmol)

  • 3-Acetylthio-2-methylpropionyl chloride (15.5 g, 85.8 mmol)

  • Sodium Hydroxide (NaOH)[2]

  • Concentrated Hydrochloric Acid (HCl)[2]

  • Zinc powder (0.5 g)[2]

  • Dichloromethane (DCM) or Ethyl Acetate

  • Purified Water[2]

Step-by-Step Methodology:

  • Solubilization & pH Adjustment:

    • In a 250 mL reaction flask, dissolve L-Proline (10 g) in 60 mL of purified water.

    • Prepare a separate NaOH solution (7.2 g NaOH in 70 mL water).[2]

    • Add the NaOH solution dropwise to the L-Proline mixture until pH reaches 8–10.[2]

    • Critical Step: Cool the reaction mixture to -2°C to 0°C. Low temperature prevents hydrolysis of the acid chloride.

  • Acylation (Schotten-Baumann Conditions):

    • Add 3-acetylthio-2-methylpropionyl chloride (15.5 g) dropwise over 30 minutes, maintaining temperature at 0–5°C.

    • Simultaneously add the remaining NaOH solution to maintain pH between 8 and 10.[2] The pyrrolidine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the acid chloride.

    • After addition, allow the reaction to warm to 25–30°C and stir for 3 hours.

  • Acidification & Extraction:

    • Adjust pH to 1–2 using concentrated HCl.[2] This protonates the carboxylic acid, rendering the intermediate hydrophobic.

    • Extract the aqueous layer twice with Ethyl Acetate (100 mL x 2).[2][3]

    • Combine organic phases and concentrate under reduced pressure to yield the S-acetyl protected intermediate (Yield ~95%).

  • Deprotection (Ammonolysis):

    • Dissolve the intermediate in methanolic ammonia (or aqueous ammonia under inert atmosphere).

    • Stir at room temperature to cleave the acetyl group, liberating the free thiol.

    • Purification: Add Zinc powder (0.5 g) to prevent disulfide dimer formation during workup. Acidify and extract with DCM.

    • Final Product: Captopril is isolated as a white crystalline solid (melting point 103–104°C).

Synthetic Logic Diagram:

Synthesis_Workflow Start L-Proline (Pyrrolidine Source) Step1 Acylation (pH 8-10, 0°C) Start->Step1 Reagent Acid Chloride (Side Chain) Reagent->Step1 Intermed N-Acylated Intermediate Step1->Intermed Step2 Ammonolysis (Deprotection) Intermed->Step2 Product Captopril (Bioactive Drug) Step2->Product

Figure 2: Synthetic workflow for Captopril production emphasizing the incorporation of the pyrrolidine scaffold.

Future Perspectives

The role of pyrrolidine is evolving beyond simple enzyme inhibition.

  • PROTACs: Pyrrolidine-based E3 ligase ligands (e.g., VHL ligands) are central to the design of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

  • Chiral Organocatalysis: Proline and pyrrolidine derivatives continue to be dominant in asymmetric organocatalysis, enabling green synthesis of complex chiral drugs.

References

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib . PubMed.[4] Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers in Pharmacology. Available at: [Link]

  • IC50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition . ResearchGate.[5][6] Available at: [Link]

  • Angiotensin Converting Enzyme (ACE) Inhibitors . CV Pharmacology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde: A Detailed Protocol for Drug Discovery and Medicinal Chemistry

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, a key intermediate in the development of various pharmacologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, a key intermediate in the development of various pharmacologically active compounds. The presented methodology is optimized for reliability and scalability, catering to the needs of researchers in drug discovery, medicinal chemistry, and organic synthesis. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations. The protocol is structured to be self-validating, with clear benchmarks for success at each stage.

Introduction

Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents and bioactive molecules. The unique substitution pattern of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, featuring both an electron-donating ethoxy group and a tertiary amine in the form of a pyrrolidine ring, makes it a valuable precursor for creating compounds with diverse pharmacological profiles. The aldehyde functional group serves as a versatile handle for subsequent chemical modifications, such as reductive amination, Wittig reactions, and condensations, allowing for the construction of complex molecular architectures.

This protocol details a robust and efficient two-step synthetic route commencing with a nucleophilic aromatic substitution (SNA r) reaction, followed by formylation of the resulting substituted benzene derivative. This approach was selected for its high yields, mild reaction conditions, and the ready availability of starting materials.

Reaction Scheme

Reaction_Scheme cluster_reactants Starting Materials A 2-Ethoxy-4-fluorobenzaldehyde P 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde A->P Nucleophilic Aromatic Substitution B Pyrrolidine C Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Overall reaction scheme for the synthesis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
3-FluorophenolReagentPlus®, 99%Sigma-Aldrich372-20-3
Iodoethane99%Sigma-Aldrich75-03-6
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
AcetoneACS GradeVWR67-64-1
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics68-12-2
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich10025-87-3
Pyrrolidine99%Alfa Aesar123-75-1
Dichloromethane (DCM)ACS GradeMacron75-09-2
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeVWR110-54-3
Sodium sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore7757-82-6
Hydrochloric acid (HCl)37%J.T. Baker7647-01-0
Sodium bicarbonate (NaHCO₃)ACS GradeEMD Millipore144-55-8
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stir bars and stirrer/hotplate

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Experimental Protocol

This synthesis is divided into two primary stages: the preparation of the precursor, 3-ethoxy-1-(pyrrolidin-1-yl)benzene, and its subsequent formylation via the Vilsmeier-Haack reaction.

Part 1: Synthesis of 3-Ethoxy-1-(pyrrolidin-1-yl)benzene

This step involves the ethylation of 3-aminophenol followed by a nucleophilic substitution with pyrrolidine. For the purpose of this protocol, we will assume the starting material is commercially available or synthesized via standard methods. A plausible synthetic route to this intermediate is the Buchwald-Hartwig amination of 1-bromo-3-ethoxybenzene with pyrrolidine.

Part 2: Vilsmeier-Haack Formylation of 3-Ethoxy-1-(pyrrolidin-1-yl)benzene

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[1] The reaction proceeds through the formation of an electrophilic iminium salt, known as the Vilsmeier reagent, which is generated in situ from a substituted amide (DMF) and an acid chloride (POCl₃).[2] This electrophile then attacks the electron-rich aromatic ring of the precursor.

Vilsmeier_Haack_Workflow A Preparation of Vilsmeier Reagent (DMF + POCl3) B Addition of 3-Ethoxy-1-(pyrrolidin-1-yl)benzene A->B Controlled Temperature C Reaction at Elevated Temperature B->C Stirring D Aqueous Work-up (Hydrolysis of Iminium Salt) C->D Cooling E Extraction and Purification D->E Phase Separation F Characterization of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde E->F Column Chromatography

Sources

Application

Technical Guide: 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde as a Synthetic Intermediate

Executive Summary 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-44-6) represents a specialized class of "push-pull" aromatic aldehydes. Its utility spans medicinal chemistry—specifically in the synthesis of Tyrpho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-44-6) represents a specialized class of "push-pull" aromatic aldehydes. Its utility spans medicinal chemistry—specifically in the synthesis of Tyrphostin-like kinase inhibitors —and materials science, where it serves as a precursor for styryl fluorescent dyes .[1]

The molecule features a unique electronic architecture:

  • Electron Donor (Push): The pyrrolidine ring at the para-position acts as a strong mesomeric donor (

    
    ), significantly increasing electron density in the aromatic ring.[1]
    
  • Electron Acceptor (Pull): The aldehyde group at the C1 position acts as an electron-withdrawing group (

    
    ), activating the system for condensation reactions.[1]
    
  • Steric/Solubility Modulator: The 2-ethoxy group breaks planarity slightly compared to the methoxy analog, enhancing solubility in organic solvents and providing a unique steric profile for protein binding pockets.[1]

This guide details the robust synthesis of this intermediate and its downstream application in generating bioactive benzylidenemalononitriles.[2]

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

While Vilsmeier-Haack formylation is possible, it often leads to regioisomeric mixtures when strong donors are present.[1] The most reliable, self-validating route to 2-ethoxy-4-pyrrolidin-1-yl-benzaldehyde is the Nucleophilic Aromatic Substitution (


)  of a 4-fluoro precursor.[1]
Retrosynthetic Logic

The aldehyde group at C1 activates the C4-fluorine toward nucleophilic attack.[1] The 2-ethoxy group is electron-donating by resonance but does not sufficiently deactivate the ring to prevent substitution by a strong nucleophile like pyrrolidine.

Pathway: 2-Ethoxy-4-fluorobenzaldehyde + Pyrrolidine → Product

Experimental Procedure

Reagents:

  • 2-Ethoxy-4-fluorobenzaldehyde (1.0 eq)[1]

  • Pyrrolidine (1.2 - 1.5 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1][3]
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[1]

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 2-ethoxy-4-fluorobenzaldehyde (e.g., 10 mmol) and anhydrous

    
     (20 mmol).
    
  • Solvation: Add DMF (5 mL per mmol substrate). Stir to create a suspension.

  • Addition: Add pyrrolidine (12-15 mmol) dropwise at room temperature.

    • Note: The reaction is exothermic. If scaling up (>10g), cool to 0°C during addition.[1]

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material (fluoro-aldehyde) will disappear, and a highly fluorescent spot (product) will appear.[1]

  • Work-up: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[1]

    • If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

      
      , and concentrate.[1][3]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 85–95%.

Synthesis Workflow Diagram[1]

SynthesisWorkflow Precursor 2-Ethoxy-4-fluorobenzaldehyde (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate K2CO3, DMF, 90°C Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (Target) Intermediate->Product -HF (Elimination)

Figure 1: The


 mechanism relies on the aldehyde's electron-withdrawing nature to stabilize the transition state, allowing the pyrrolidine to displace the fluorine atom.[1]

Application Protocol: Synthesis of Tyrphostin Analogs

The most critical application of this aldehyde in drug discovery is the synthesis of benzylidenemalononitriles (Tyrphostin analogs).[1] These compounds are potent EGFR kinase inhibitors and potential anticancer agents.[1]

Reaction Logic: Knoevenagel Condensation

The aldehyde carbonyl condenses with an active methylene compound (Malononitrile) to form an alkene.[1] The "push-pull" nature of the 2-ethoxy-4-pyrrolidinyl ring system makes the resulting alkene highly polarized, which is often correlated with increased binding affinity in kinase domains.[1]

Experimental Procedure

Reagents:

  • 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1.0 eq)[1]

  • Malononitrile (1.1 eq)[1]

  • Catalyst: Piperidine (0.1 eq) or

    
    -Alanine (catalytic)[1]
    
  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the aldehyde (e.g., 1 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add 2–3 drops of piperidine.

    • Observation: The solution will likely undergo a rapid color change (yellow to orange/red) due to the formation of the conjugated system.[1]

  • Reflux: Heat to reflux for 1–3 hours.

    • Self-Validation: The product is often less soluble in ethanol than the starting material.[1] Precipitation may occur during reflux.[1]

  • Isolation: Cool the mixture to room temperature (and then to 4°C). Filter the precipitate.[4]

  • Purification: Wash the solid with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Data Analysis (Expected):

  • IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and appearance of the C≡N stretch (~2210 cm⁻¹).[1]

  • ¹H NMR: Appearance of a singlet olefinic proton (-CH=C) typically around 7.5–8.2 ppm.[1]

Application Workflow Diagram

ApplicationWorkflow Start 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Process Knoevenagel Condensation (Reflux in EtOH) Start->Process Reagent Malononitrile + Piperidine (Cat.) Reagent->Process Product Target: Benzylidenemalononitrile (Tyrphostin Analog) Process->Product -H2O App1 Kinase Inhibition (EGFR/HER2) Product->App1 App2 Fluorescent Probes (Molecular Rotors) Product->App2

Figure 2: Downstream conversion of the aldehyde into bioactive Tyrphostin analogs or fluorescent molecular rotors.[1]

Physicochemical Data & Safety

PropertyValue / Description
CAS Number 879047-44-6
Molecular Formula

Appearance Light yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in Water
Reactivity Susceptible to oxidation (store under

); Electrophilic at C=O[1]
Safety Irritant (Skin/Eye).[1] Handle with gloves/goggles.[1]

References

  • Synthesis of Benzylidenemalononitriles: Baheti, K. G., et al. (2011).[1] "Synthesis and crystal structure of 2-(4-nitrobenzylidene)malononitrile." PMC. [Link]

  • Styryl Dyes & PNA Probes: Jiamprasert, T., et al. (2024).[1][5] "Clickable styryl dyes for fluorescence labeling of pyrrolidinyl PNA probes." Organic & Biomolecular Chemistry. [Link]

Sources

Method

Application Note: Advanced Derivatization of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

This Application Note is designed for medicinal chemists and material scientists utilizing 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS 879047-44-6) as a scaffold.[1] The following guide moves beyond standard textbook pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and material scientists utilizing 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS 879047-44-6) as a scaffold.[1]

The following guide moves beyond standard textbook procedures, addressing the specific electronic and steric challenges posed by the 4-pyrrolidinyl (strong donor) and 2-ethoxy (steric/donor) substituents.

Part 1: Strategic Analysis of the Scaffold

The "Push-Pull" Electronic Deactivation

This molecule is not a standard benzaldehyde.[1] It functions as a vinylogous amide .[1] The nitrogen lone pair on the pyrrolidine ring donates electron density into the benzene ring (Resonance Effect


), which is conjugated directly to the carbonyl group.
  • Consequence: The carbonyl carbon is significantly less electrophilic than in unsubstituted benzaldehyde.[1] Standard nucleophilic attacks (e.g., Schiff base formation) will be sluggish without acid catalysis.

  • The 2-Ethoxy Effect: The ethoxy group at the ortho position adds two complications:

    • Steric Hindrance: It blocks the trajectory of incoming nucleophiles.[1]

    • Electronic Donation: It further enriches the ring electron density, exacerbating the deactivation of the aldehyde.

Strategic Reaction Map

The following diagram outlines the high-value derivatization pathways, prioritizing those used in kinase inhibitor synthesis and optoelectronic dye development.

ReactionMap Aldehyde 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (Starting Material) RedAm Reductive Amination (Benzylamines) Aldehyde->RedAm R-NH2 / NaBH(OAc)3 Ti(OiPr)4 (Critical) Knoevenagel Knoevenagel Condensation (Styryl Dyes) Aldehyde->Knoevenagel Malononitrile Piperidine/EtOH Oxidation Pinnick Oxidation (Carboxylic Acids) Aldehyde->Oxidation NaClO2 / NaH2PO4 DrugScaffold Kinase Inhibitor Intermediates RedAm->DrugScaffold NLO_Mat Push-Pull Fluorophores Knoevenagel->NLO_Mat

Figure 1: Strategic derivatization pathways.[1] Note the requirement for Titanium(IV) isopropoxide in reductive amination to overcome electronic deactivation.

Part 2: Experimental Protocols

Protocol A: Lewis Acid-Mediated Reductive Amination

Application: Synthesis of benzylamine intermediates for pharmaceutical libraries.[1] Challenge: The electron-rich carbonyl resists imine formation (the rate-limiting step).[1] Solution: Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid and water scavenger to drive equilibrium.[1]

Materials
  • Substrate: 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1.0 eq)

  • Amine: Primary or Secondary Amine (1.1 eq)

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 eq)[1]

  • Reductant: Sodium borohydride (NaBH₄) (1.5 eq) or NaBH(OAc)₃[1]

  • Solvent: Anhydrous THF or Ethanol

Step-by-Step Procedure
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the aldehyde (1.0 mmol, 219 mg) in anhydrous THF (5 mL).

    • Add the amine (1.1 mmol).[1]

    • Crucial: Add Ti(OiPr)₄ (1.25 mmol, ~370 µL) dropwise. The solution may turn slightly yellow/orange due to titanate complex formation.[1]

    • Stir at 40–50°C for 6–12 hours .

    • Validation: Monitor by TLC.[1] Do not proceed to reduction until the aldehyde spot (usually high Rf) has disappeared.[1] Standard Schiff base formation conditions (MeOH/RT) will fail or yield <30%.[1]

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Dilute with absolute ethanol (2 mL).

    • Add NaBH₄ (1.5 mmol) portion-wise. Caution: Gas evolution.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup (Titanium Quench):

    • Quench by adding 2 mL of water . A white precipitate (TiO₂) will form, making the mixture thick.

    • Dilute with EtOAc (20 mL) and filter through a Celite pad to remove the titanium salts.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH gradient).[1] The amine product is often basic; use 1% triethylamine in the eluent if streaking occurs.

Protocol B: Knoevenagel Condensation for Styryl Dyes

Application: Creating "Push-Pull" fluorophores or NLO materials.[1] Mechanism: The 4-pyrrolidinyl group stabilizes the conjugated product, making this reaction highly favorable thermodynamically, often precipitating the product directly.

Materials
  • Substrate: 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1.0 eq)

  • Active Methylene: Malononitrile (1.1 eq) or Ethyl cyanoacetate[1]

  • Catalyst: Piperidine (0.1 eq) + Acetic Acid (0.1 eq) [Beta-alanine can also be used][1]

  • Solvent: Ethanol (Green chemistry approach)[1]

Step-by-Step Procedure
  • Setup:

    • Dissolve the aldehyde (1.0 mmol) and Malononitrile (1.1 mmol, 73 mg) in Ethanol (5 mL).

  • Catalysis:

    • Add Piperidine (10 µL) and Acetic Acid (10 µL) .

  • Reflux:

    • Heat to reflux (78°C) for 2–4 hours.

    • Observation: The solution will likely darken to a deep yellow/orange or red, characteristic of the intramolecular Charge Transfer (ICT) band formed.

  • Isolation:

    • Cool slowly to RT, then to 0°C.

    • The product often crystallizes out due to the planar, rigid "push-pull" structure.

    • Filter the solid and wash with cold ethanol.[1]

Analytical Data Expectations (Validation)
FeatureMethodExpected SignalInterpretation
Aldehyde Proton 1H NMR~10.1 ppm (Singlet)Disappears in both protocols upon completion.[1]
Vinyl Proton 1H NMR~7.5–8.0 ppm (Singlet)Appears in Knoevenagel product (C=CH-CN).[1]
Pyrrolidine Ring 1H NMR~3.4 ppm (m, 4H), ~2.0 ppm (m, 4H)Remains intact; shifts slightly upfield after reaction.
Color VisualDeep Red/OrangeIndicates successful conjugation (Knoevenagel).[1]

Part 3: Troubleshooting & Optimization

Solvent Compatibility Table

The solubility of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is distinct from simple benzaldehydes due to the lipophilic ethoxy/pyrrolidine combination.[1]

SolventSolubilitySuitability for ReactionNotes
DCM HighExcellentGood for acylations; avoid for reductive amination (slow).[1]
Ethanol ModerateGoodIdeal for Knoevenagel; requires heat for high concentrations.[1]
Water InsolublePoorRequires surfactant (e.g., SDS) for aqueous protocols.
Toluene HighExcellentUse for Dean-Stark azeotropic water removal.[1]
Common Pitfalls
  • Incomplete Imine Formation:

    • Symptom:[2][3] Low yield of amine, recovery of aldehyde.

    • Cause: The electron-donating pyrrolidine stabilizes the carbonyl.[1]

    • Fix: Switch from MeOH to Toluene and use a Dean-Stark trap to physically remove water, or use the Ti(OiPr)₄ protocol above.

  • Oxidation Sensitivity:

    • The pyrrolidine ring is susceptible to oxidation (forming lactams) if left in solution with strong oxidants or exposed to air/light for prolonged periods. Store the aldehyde under Nitrogen at 4°C.

Part 4: Logical Diagram of Electronic Effects

The following diagram illustrates why the standard protocols fail and why the modified protocols succeed.

ElectronicEffects Pyrrolidine 4-Pyrrolidine Group (Strong +M Donor) Effect1 Increases e- density on Carbonyl Oxygen Pyrrolidine->Effect1 Ethoxy 2-Ethoxy Group (+I / +M Donor) Ethoxy->Effect1 Carbonyl Aldehyde Carbonyl (Reaction Center) Solution REQUIRED: Strong Lewis Acid (Ti4+) or Water Removal Carbonyl->Solution To activate Effect1->Carbonyl Effect2 Decreases Electrophilicity of Carbonyl Carbon Effect2->Carbonyl

Figure 2: Electronic deactivation mechanism requiring modified synthetic protocols.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

    • Context: Foundational protocol for reductive amination, modified here for electron-rich substr
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929. Link[1]

    • Context: The specific Ti(OiPr)
  • Gao, S., et al. (2015). "Synthesis and properties of novel D–π–A dyes with pyrrolidinyl group as electron donor." Dyes and Pigments, 118, 1-9. Context: Validates the use of Knoevenagel condensation for pyrrolidinyl-benzaldehydes in dye synthesis.
  • PubChem. (2023).[1] "Compound Summary: 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde." National Library of Medicine.[1] Link[1]

    • Context: Verification of CAS 879047-44-6 and physical properties.[1][5]

Sources

Application

Application Note &amp; Protocol: Determining the Solubility of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde in Organic Solvents for Drug Discovery and Development

Abstract A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and organic synthesis.[1][2][3][4] This document provides a detailed guide for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and organic synthesis.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde in various organic solvents. While specific solubility data for this compound is not extensively published, this guide furnishes the foundational principles, predictive logic, and a robust experimental protocol to empower researchers to generate this critical data independently. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data crucial for downstream applications such as formulation, purification, and reaction optimization.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a paramount physical property that significantly influences its bioavailability and therapeutic efficacy.[1][2][4] For a drug to be absorbed in the body, it must first be in a dissolved state at the site of absorption.[1] Consequently, poor aqueous solubility is a major hurdle in drug development, often leading to high required doses to achieve therapeutic plasma concentrations.[1]

Beyond its biological implications, solubility in organic solvents is fundamental to various stages of chemical research and development, including:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for reaction efficiency, product yield, and the successful purification of intermediates and final products through techniques like crystallization and chromatography.[5]

  • Formulation Development: The ability to dissolve a compound in a range of solvents is essential for creating diverse dosage forms.

  • Analytical Method Development: Solubility data informs the choice of mobile phases in chromatographic techniques like HPLC.

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, a functionalized benzaldehyde, serves as a valuable building block in organic synthesis.[6] Its structure, featuring both polar (aldehyde, ether, tertiary amine) and non-polar (benzene ring, ethyl and pyrrolidine alkyl groups) moieties, suggests a nuanced solubility profile. This guide provides the necessary tools to elucidate this profile.

Predicting Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a useful starting point for predicting solubility.[5] This heuristic suggests that substances with similar polarities are more likely to be soluble in one another.

Structural Analysis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde:
  • Polar Features: The molecule contains an aldehyde group (-CHO), an ether linkage (-O-), and a tertiary amine within the pyrrolidine ring. The oxygen and nitrogen atoms introduce polarity through their electronegativity.

  • Non-Polar Features: The benzene ring and the alkyl components (ethoxy and pyrrolidine ring) contribute to the non-polar character of the molecule.

Based on this structure, we can anticipate its solubility in a range of solvents:

  • High Polarity Solvents (e.g., Water, Methanol): Due to the significant non-polar hydrocarbon portion, high solubility in highly polar protic solvents like water is unlikely. Methanol may be a more effective solvent than water due to its lower polarity.[7]

  • Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are often good candidates for compounds with a balance of polar and non-polar features.[7]

  • Low Polarity Solvents (e.g., Toluene, Hexane): The presence of multiple polar functional groups suggests that solubility in very non-polar solvents like hexane might be limited. Toluene, being aromatic, may show some affinity for the benzene ring.[7]

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are known for their ability to dissolve a wide range of organic compounds and are often excellent choices.[7]

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step protocol for determining the solubility of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Materials and Equipment
  • 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (solid)

  • Analytical balance (readable to at least 0.1 mg)

  • A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, DMSO, DMF)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

  • Glass vials with screw caps

Safety Precautions
  • Always work in a well-ventilated fume hood.[8][9][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Benzaldehyde derivatives can be harmful if swallowed and may cause skin and eye irritation.[11] Avoid inhalation of dust and vapors.[8]

  • Consult the Safety Data Sheet (SDS) for 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and all solvents used before commencing work.[8][10][12]

  • Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area.[9][12][13]

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess compound into vials B Add known volume of solvent A->B Dispense solvent C Incubate at constant temperature with agitation (e.g., 24-48 hours) B->C Seal and place in shaker D Centrifuge to pellet undissolved solid C->D Allow to settle E Filter supernatant through syringe filter D->E Careful aspiration F Prepare serial dilutions of the clear filtrate E->F Dilute as necessary G Analyze by HPLC or UV-Vis to determine concentration F->G Inject/measure absorbance

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation of Stock Solutions (for Calibration Curve):

    • Accurately weigh a known amount of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Acetonitrile) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Solubility Measurement:

    • Add an excess amount of solid 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired organic solvent into each vial.[14]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde in the test solvent by multiplying the determined concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
DMF25Experimental ValueCalculated Value

Conclusion and Further Considerations

This application note provides a robust framework for determining the solubility of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde in a range of organic solvents. The generated data will be invaluable for optimizing synthetic procedures, developing purification strategies, and informing formulation efforts.

For more in-depth studies, consider the following:

  • Temperature Dependence: Investigate the effect of temperature on solubility to aid in crystallization processes.

  • pH-Dependent Solubility: For aqueous systems, the basicity of the pyrrolidine nitrogen suggests that solubility will be pH-dependent.

  • Kinetic vs. Thermodynamic Solubility: The protocol described determines thermodynamic (equilibrium) solubility. For certain applications, particularly in early drug discovery, kinetic solubility measurements may also be relevant.[4]

By systematically applying the principles and protocols outlined in this guide, researchers can confidently generate the high-quality solubility data necessary to advance their research and development objectives.

References

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Solubility test for Organic Compounds.
  • Solubility of Organic Compounds - Chemistry Steps. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). [Link]

  • The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde. PubChem. [Link]

  • Safety Data Sheet: Benzaldehyde. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

  • BENZALDEHYDE EXTRA PURE. Loba Chemie. [Link]

  • Safety Data Sheet: Benzaldehyde. Labbox. [Link]

  • BENZALDEHYDE. Techno PharmChem. [Link]

Sources

Method

Application Notes and Protocols for 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals This document provides detailed guidance on the safe handling, storage, and potential applications of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS No. 87904...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the safe handling, storage, and potential applications of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS No. 879047-44-6). As a specialized aromatic aldehyde, this compound serves as a valuable intermediate in medicinal chemistry and organic synthesis. The protocols outlined herein are designed to ensure procedural safety, maintain compound integrity, and guide researchers in its effective utilization.

Compound Profile and Physicochemical Properties

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a substituted benzaldehyde derivative characterized by the presence of an ethoxy group and a pyrrolidine ring. These functional groups impart specific reactivity and physical properties that are crucial for its application in multi-step syntheses.

PropertyValueSource
CAS Number 879047-44-6[1]
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol Calculated
Appearance Solid[1]
Purity ≥98%[1]
Storage Temperature 2-8°C[1]
InChI Key LNRKGHTUBSKKLH-UHFFFAOYSA-N[1]

Hazard Identification and Safety Precautions

While specific toxicological data for 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is not extensively documented, related benzaldehyde and pyrrolidine compounds exhibit certain hazards. Therefore, a cautious approach is mandated. The following hazard classifications for structurally similar compounds should be considered:

  • Acute Toxicity (Oral): May be harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Flame-Retardant Lab Coat gloves Nitrile or Neoprene Gloves (EN 374 compliant) goggles Chemical Splash Goggles (ANSI Z87.1 certified) respirator NIOSH-Approved Respirator (if handling powder outside a fume hood)

Figure 1. Minimum required PPE for handling 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.
Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. Use of a certified chemical fume hood is mandatory when working with the solid form to avoid inhalation of dust particles.[4]

  • Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.

Storage and Stability

Proper storage is critical to maintain the purity and stability of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

  • Temperature: Store the compound in a refrigerator at 2-8°C .[1]

  • Atmosphere: This compound should be stored under an inert nitrogen atmosphere to prevent potential degradation from air exposure.[1]

  • Container: Keep the container tightly sealed to prevent moisture ingress.[5][6][7]

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[6][7]

Storage_Protocol storage Storage Protocol 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde conditions Key Conditions Temperature: 2-8°C Atmosphere: Inert (Nitrogen) Container: Tightly Sealed storage->conditions Maintain incompatibilities Incompatible Materials Strong Oxidizing Agents Strong Bases storage->incompatibilities Avoid

Figure 2. Summary of optimal storage conditions.

Application Notes: Use as a Synthetic Intermediate

The chemical structure of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, featuring an aldehyde functional group, makes it a prime candidate for various organic transformations. Pyrrolidine-containing compounds are significant motifs in many biologically active molecules and are used as organocatalysts.[8] The aldehyde can be used in reactions such as reductive amination, Wittig reactions, and aldol condensations to build more complex molecular architectures.[8]

Representative Protocol: Reductive Amination

This protocol details a representative procedure for the synthesis of a secondary amine using 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde as the starting material. This is a foundational reaction in drug discovery for the generation of compound libraries.

Objective: To synthesize N-((2-ethoxy-4-(pyrrolidin-1-yl)phenyl)methyl)aniline.

Reaction Scheme:

(A generic image placeholder, as I cannot generate chemical structures)

Materials:

  • 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol Steps:

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

    • Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 15 minutes. Caution: STAB can react with moisture; ensure anhydrous conditions.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-((2-ethoxy-4-(pyrrolidin-1-yl)phenyl)methyl)aniline.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spill and Waste Management

  • Spills: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[9] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] Ventilate the area thoroughly.

  • Waste Disposal: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[9] Do not mix with other waste.[9] Handle uncleaned containers as you would the product itself.[9]

References

  • Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzaldehyde. [Link]

  • PubChem. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

Sources

Application

Asymmetric synthesis involving pyrrolidine derivatives

A Comparative Guide to Metal-Catalyzed Cycloaddition and Organocatalytic Cascades Abstract & Strategic Overview The pyrrolidine scaffold is a "privileged structure" in pharmaceutical chemistry, serving as the core pharma...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Metal-Catalyzed Cycloaddition and Organocatalytic Cascades

Abstract & Strategic Overview

The pyrrolidine scaffold is a "privileged structure" in pharmaceutical chemistry, serving as the core pharmacophore in blockbuster drugs like Sitagliptin (DPP-4 inhibitor), Ramipril (ACE inhibitor), and various Hepatitis C NS5A inhibitors.

For the bench scientist, the challenge lies not in forming the ring, but in controlling the stereochemical density . A pyrrolidine ring often contains up to four contiguous stereocenters. This Application Note contrasts two dominant, high-fidelity methodologies for asymmetric pyrrolidine synthesis:

  • Metal-Catalyzed 1,3-Dipolar Cycloaddition: Best for highly substituted, fused ring systems.

  • Organocatalytic Cascade Reactions: Best for enantioselective functionalization using "green" conditions (metal-free).

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Target Molecule Analysis Subst Substitution Pattern? Start->Subst Fused Fused/Spiro System Needed? Subst->Fused Polysubstituted Green Trace Metal Limits (ppm)? Fused->Green No (Linear/Simple) MethodA Method A: Ag(I)/Cu(I) 1,3-Dipolar Cycloaddition Fused->MethodA Yes (Quaternary centers) Green->MethodA Flexible MethodB Method B: Jørgensen-Hayashi Organocatalysis Green->MethodB Strict (<5ppm)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Method A: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition

Core Principle: The reaction between an azomethine ylide (generated in situ from imino esters) and an electron-deficient alkene. Why Ag(I)? Silver salts (e.g., AgOAc, AgF) coordinate with the azomethine ylide to freeze the dipole conformation, allowing the chiral ligand to effectively block one face, ensuring high endo-selectivity.

Protocol: Enantioselective Synthesis of Polysubstituted Pyrrolidines

Reagents:

  • Precursor: Glycine imino ester (1.0 equiv)

  • Dipolarophile: tert-butyl acrylate or maleimide (1.2 equiv)

  • Catalyst: AgOAc (3-5 mol%)

  • Ligand: Chiral Phosphoramidite or Ferrocenyl Ligand (e.g., Fesulphos) (3-6 mol%)

  • Base: Et₃N or DIPEA (1.0 equiv)

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Critical):

    • In a flame-dried Schlenk tube under N₂, dissolve AgOAc and the Chiral Ligand in THF.

    • Stir at room temperature for 30 minutes. Why? This ensures the active chiral Lewis acid complex is fully formed before the substrate is introduced, preventing background racemic reaction.

  • Substrate Addition:

    • Add the Glycine imino ester and the dipolarophile to the catalyst solution.

    • Cool the mixture to -20°C. Why? Lower temperatures favor the kinetically controlled endo-product and maximize enantiomeric excess (ee).

  • Ylide Generation:

    • Add the base (Et₃N) dropwise over 10 minutes.

    • Observation: The solution often turns yellow/orange, indicating the formation of the azomethine ylide dipole.

  • Reaction Monitoring:

    • Stir at -20°C for 12-24 hours.

    • Validation: Monitor by TLC. The disappearance of the imino ester spot is the primary endpoint.

  • Quench & Workup:

    • Filter through a short pad of Celite to remove silver salts.

    • Concentrate and purify via Flash Chromatography (SiO₂).

Mechanism of Action:

DipolarMech Imine Imino Ester (Precursor) Ylide Metallodipole (Azomethine Ylide) Imine->Ylide + Base Base Base (Deprotonation) Metal Ag(I)-Ligand Complex Metal->Ylide Coordination TS Endo-Transition State Ylide->TS + Alkene Product Chiral Pyrrolidine TS->Product Cycloaddition Product->Metal Catalyst Release

Figure 2: Catalytic cycle showing the formation of the metallodipole intermediate.

Method B: Organocatalytic Cascade (Jørgensen-Hayashi)

Core Principle: Utilization of diarylprolinol silyl ethers to activate aldehydes via an enamine intermediate, followed by a Michael addition to a nitroolefin and subsequent cyclization. Advantage: Avoids transition metals entirely; products are often crystalline.

Protocol: Michael-Henry Cascade to Nitro-Pyrrolidines

Reagents:

  • Substrate: Aliphatic aldehyde (1.0 equiv)

  • Electrophile: Nitroalkene (e.g.,

    
    -nitrostyrene) (1.2 equiv)
    
  • Catalyst: Jørgensen-Hayashi Catalyst (10-20 mol%)

  • Additive: Benzoic acid (10 mol%) - Optional, accelerates iminium formation.

  • Solvent: Toluene or CH₂Cl₂

Step-by-Step Workflow:

  • System Setup:

    • To a vial containing the nitroalkene and catalyst, add solvent (0.5 M concentration).

    • Note: Strictly anhydrous conditions are less critical here than in Method A, but water should still be minimized to prevent hydrolysis of the silyl ether.

  • Reaction Initiation:

    • Add the aldehyde.[1][2][3]

    • Stir at room temperature (25°C).

  • Self-Validating Checkpoint:

    • Monitor consumption of the limiting reagent (nitroalkene) via ¹H NMR or TLC.

    • Key Signal: Disappearance of the vinyl nitro proton (typically

      
       7-8 ppm).
      
  • Cyclization (if not spontaneous):

    • Some substrates require a second step to close the ring (e.g., acid or base treatment depending on the specific cascade design). However, for formal [3+2] cascades involving imines, cyclization is often spontaneous.

  • Purification:

    • Direct column chromatography.[4][5]

    • Caution: Avoid acidic silica if the product is acid-sensitive; neutralize silica with 1% Et₃N if necessary.

Analytical Validation (QA/QC)

Achieving high enantiomeric excess (ee) is the metric of success.

Chiral HPLC Method Development

Stationary Phase: Polysaccharide-based columns (e.g., Chiralcel OD-H or AD-H) are the industry standard for pyrrolidines.

ParameterStandard ConditionRationale
Column Chiralcel OD-H (4.6 x 250 mm)Excellent recognition of amide/amine functionality.
Mobile Phase Hexane : IPA (90:10 to 98:2)Non-polar mobile phase preserves hydrogen bonding interactions with the CSP.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) of enantiomers.
Detection UV 210 nm or 254 nm210 nm for aliphatic pyrrolidines; 254 nm if aromatic groups are present.
Sample Prep Dissolve in Mobile PhasePrevents solvent shock/peak distortion.

Data Summary & Comparison

FeatureMethod A: Metal-Catalyzed (Ag/Cu)Method B: Organocatalytic
Scope Quaternary centers, fused rings, spiro-cycles.

-functionalized aldehydes, nitro-pyrrolidines.
Catalyst Loading Low (1-5 mol%)Moderate (10-20 mol%)
Sensitivity Air/Moisture sensitive (requires Schlenk).Robust; often open-flask compatible.
Selectivity Endo-selective (typically >95:5 dr).[6]High diastereo- and enantio-control.[2][6][7][8][9][10][11]
Key Reference

References

  • A Convenient Procedure for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes. Source: Organic Letters (ACS Publications). URL:[Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Source: PubMed Central (PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

The following Technical Support Guide is designed for researchers and process chemists working with 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS 879047-44-6) . Topic: Troubleshooting Side Reactions, Stability, and Reacti...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS 879047-44-6) .

Topic: Troubleshooting Side Reactions, Stability, and Reactivity Document ID: TS-ORG-879047 Last Updated: February 11, 2026 Audience: Medicinal Chemists, Process Development Scientists[1]

Molecule "Personality" & Reactivity Profile[1]

Before troubleshooting, it is critical to understand the electronic "personality" of this molecule. It is a classic "Push-Pull" system :

  • The "Push": The pyrrolidine nitrogen (para-position) and the ethoxy group (ortho-position) are strong electron donors (mesomeric effect

    
    ).
    
  • The "Pull": The aldehyde carbonyl is the electron acceptor.

Implication: The electron density is heavily delocalized into the carbonyl oxygen. This makes the carbonyl carbon less electrophilic than unsubstituted benzaldehyde. Consequently, nucleophilic attacks (e.g., Knoevenagel, reductive amination) are significantly slower, while the aromatic ring is highly activated toward oxidation and electrophilic substitution.

Diagnostic Troubleshooting (Q&A)

Category A: Storage & Stability (The "Yellowing" Issue)

Q: My bright yellow solid has turned brown/orange and sticky after two weeks of storage. What happened? Diagnosis: Autoxidation to Carboxylic Acid. Electron-rich aldehydes are exceptionally prone to radical autoxidation.[1] The electron-donating pyrrolidine ring stabilizes the intermediate benzoyl radical, accelerating the conversion of the aldehyde to 2-ethoxy-4-(pyrrolidin-1-yl)benzoic acid .

  • Mechanism: Radical chain reaction with atmospheric oxygen.

  • Side Product: Benzoic acid derivative (often insoluble in non-polar solvents, leading to "crusting").

Corrective Action:

  • Purification: Dissolve the crude material in Dichloromethane (DCM). Wash with 1M NaHCO₃ (aq). The acid impurity will move to the aqueous layer as the carboxylate salt. Dry the organic layer (MgSO₄) and concentrate.

  • Prevention: Store strictly under Argon/Nitrogen at 2–8°C.

Q: I see a new peak at ~10 ppm in 1H NMR that isn't my aldehyde. Is it the acid? Diagnosis: Formate Ester Formation (Baeyer-Villiger type). If you used peracids or peroxides nearby, or if the autoxidation proceeded via a peracid intermediate, you may generate the formate ester (Ar-O-CHO) via a Baeyer-Villiger rearrangement, though the acid (COOH) is statistically more probable.

  • Check: The acid proton (COOH) usually appears as a broad singlet >11 ppm. A sharp singlet ~8-9 ppm might indicate formate or trace solvent acetal.

Category B: Reactivity Issues (The "No Reaction" Issue)

Q: The Knoevenagel condensation with malononitrile is stalling at 30% conversion. Why? Diagnosis: Electronic Deactivation. The pyrrolidine nitrogen donates electron density so strongly that the carbonyl carbon loses its positive character. Standard weak bases (piperidine/ethanol) are often insufficient to overcome this deactivation.

Corrective Action:

  • Switch Catalyst: Use a Lewis Acid/Base combination. TiCl₄/Pyridine or ZnCl₂ is highly recommended. The Lewis acid coordinates to the carbonyl oxygen, restoring electrophilicity.

  • Protonation Trick: Running the reaction in slightly acidic media (e.g., acetic acid/ammonium acetate) can protonate the pyrrolidine nitrogen.

    • Why this works: Protonation converts the donor amine (

      
      ) into an electron-withdrawing ammonium (
      
      
      
      ). This drastically activates the aldehyde, though you must balance this with the need for a basic catalyst to deprotonate your nucleophile.
Category C: Purification Anomalies[1]

Q: The compound streaks badly on silica gel columns. How do I fix the resolution? Diagnosis: Amine-Silanol Interaction. The basic pyrrolidine nitrogen interacts with the acidic silanol groups (Si-OH) on the silica, causing peak tailing.

Corrective Action:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Mobile Phase: Add 0.5% - 1% TEA to your eluent system (e.g., Hexanes/EtOAc + 1% TEA). This blocks the silanol sites.

Visualizing the Reactivity Pathways

The following diagram maps the competing reaction pathways based on the electronic state of the molecule.

ReactivityPathways Start 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (Electron Rich) Oxidation Autoxidation (Air/Light) Start->Oxidation O2 / Radical Nucleophilic Nucleophilic Attack (Knoevenagel/Schiff Base) Start->Nucleophilic Standard Conditions AcidProduct Benzoic Acid Derivative (Impurity) Oxidation->AcidProduct Stalled Stalled Reaction (Deactivated Carbonyl) Nucleophilic->Stalled High e- density LewisAcid Add Lewis Acid (TiCl4 / ZnCl2) Stalled->LewisAcid Troubleshooting Success Target Product LewisAcid->Success Activation

Caption: Logical flow of reactivity challenges. Note that standard nucleophilic conditions often lead to stalled reactions due to the "Push" effect of the pyrrolidine ring.

Validated Experimental Protocols

Protocol A: Quality Control Check (NMR)

Use this protocol to quantify the oxidation level of your batch.

  • Solvent: Dissolve 10 mg in 0.6 mL DMSO-d6 (CDCl₃ is acceptable, but DMSO often separates the acid peak better).

  • Key Signals:

    • Aldehyde (-CHO): Singlet at 9.9 – 10.1 ppm .[1] Integration = 1.0.

    • Carboxylic Acid (-COOH): Broad singlet at 11.5 – 13.0 ppm .[1]

    • Pyrrolidine Ring: Two multiplets at ~1.9 ppm (4H) and ~3.4 ppm (4H).

  • Calculation: If the Acid peak integrates to 0.1 relative to the Aldehyde (1.0), your purity is approx 90%.

Protocol B: "Rescue" Purification (Acid Removal)

If your compound has oxidized >5%, use this method.

StepActionRationale
1 Dissolve solid in Ethyl Acetate (EtOAc) .Aldehyde is highly soluble; Acid is moderately soluble.
2 Wash 2x with 10% Na₂CO₃ (aq) .Converts the benzoic acid impurity into its water-soluble sodium salt.
3 Wash 1x with Brine .[1]Removes residual water and base.
4 Dry over Na₂SO₄ and filter.Magnesium sulfate (MgSO₄) can sometimes be slightly acidic; Sodium sulfate is safer for amines.
5 Concentrate in vacuo.Do not heat above 40°C to prevent polymerization.

Summary of Key Data

PropertyValue / CharacteristicNote
Molecular Weight 219.28 g/mol
Appearance Yellow to Orange Crystalline SolidColor deepens with oxidation.[1]
Storage Temp 2°C to 8°CEssential to retard autoxidation.
Atmosphere Inert (Argon/Nitrogen)Critical. Air sensitive.
Solubility DCM, EtOAc, DMSO, MethanolPoor solubility in Hexanes/Water.
pKa (Conj. Acid) ~3.0 - 4.0 (Pyrrolidine N)The ring nitrogen is the basic site.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-(1-Pyrrolidinyl)benzaldehyde.[1][2] (General reactivity profile for pyrrolidinyl benzaldehydes). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 976844: 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde.[1] (Structural analogs and physical properties).[3][4][5] Link

  • Li, C.-J. Knoevenagel Condensation of Electron-Rich Aldehydes.[1] Chemical Reviews, 2005. (Mechanistic insight into the deactivation of electron-rich carbonyls).

  • Ingles, T. A., & Melville, H. W. The Kinetics of the Photo-oxidation of Benzaldehyde. Proceedings of the Royal Society of London, 1953. (Foundational text on benzaldehyde autoxidation mechanisms). Link

  • Lange, J., et al. Synthesis and Properties of 4-Substituted Benzaldehydes. Journal of Organic Chemistry.[6] (General synthetic routes and stability data).

(Note: Specific CAS 879047-44-6 is a niche intermediate; reactivity data is extrapolated from the well-characterized 4-pyrrolidinylbenzaldehyde class).[1]

Sources

Optimization

Technical Support Center: Impurity Profiling of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Case ID: IMP-220710-PRO Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Last Updated: 2026-02-02 Executive Summary & Case Overview Subject Molecule: 2-Ethoxy-4-pyrrolidin-1-yl-benzal...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-220710-PRO Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Last Updated: 2026-02-02

Executive Summary & Case Overview

Subject Molecule: 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Chemical Context: This molecule features an electron-rich benzaldehyde core. The pyrrolidine ring at the para position acts as a strong electron donor, significantly increasing the electron density of the aromatic ring and the carbonyl oxygen. Critical Challenge: The primary stability issue with electron-rich benzaldehydes is their susceptibility to auto-oxidation to the corresponding benzoic acid. Furthermore, the ortho-ethoxy group introduces potential de-alkylation pathways under acidic stress.

This guide addresses the three most common support tickets regarding this compound:

  • Chromatographic Co-elution: Separating the aldehyde from its acid degradation product.

  • Mass Spec Interpretation: Distinguishing between oxidative and synthetic impurities.

  • Process Origin: Identifying the source of impurities based on synthetic routes.[1]

Module 1: Chromatographic Separation (HPLC/UPLC)

User Issue:

"I see a fronting peak or a shoulder on my main aldehyde peak. Integration is inconsistent."

Technical Diagnosis:

This is classically indicative of Impurity A (The Benzoic Acid Derivative) . Aldehydes oxidize to carboxylic acids upon exposure to air.[2] 2-Ethoxy-4-pyrrolidin-1-yl-benzoic acid is more polar than the aldehyde and typically elutes earlier on reverse-phase (RP) columns. However, without pH control, the acid exists in equilibrium between its protonated and ionized forms, causing peak tailing or co-elution.

Troubleshooting Protocol: pH-Modulated Separation

Objective: Shift the retention time of the acidic impurity away from the neutral aldehyde.

ParameterRecommendationRationale
Stationary Phase C18 (End-capped) or Phenyl-HexylPhenyl-hexyl offers unique selectivity for the aromatic ring, aiding in separating the ethoxy regioisomers.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Crucial: At pH 4.5, the benzoic acid (pKa ~4.2) is partially ionized. To fully retain it (and separate it), lower pH to 3.0 (using Formic Acid). To elute it early (solvent front), raise pH to 7.0. Do not use neutral water.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for basic compounds (pyrrolidine moiety) compared to Methanol.
Gradient 5% B to 95% B over 15 minsA standard gradient is usually sufficient, but a shallow gradient (e.g., 40-60% B) may be needed for resolution.
Detection UV @ 310-330 nmThe pyrrolidine-benzaldehyde conjugation shifts the

to the red. 254 nm is less specific.

Module 2: Structural Elucidation (LC-MS)

User Issue:

"I have unknown peaks at M+16 and M-28. What are they?"

Impurity Identification Matrix

The following table correlates m/z shifts with structural modifications specific to this scaffold.

Impurity CodeStructural Changem/z ShiftLikely IdentityOrigin
IMP-A Oxidation (+O)[M+16] 2-Ethoxy-4-pyrrolidin-1-yl-benzoic acid Degradation: Air oxidation of aldehyde.
IMP-B De-ethylation (-C2H4)[M-28] 2-Hydroxy-4-pyrrolidin-1-yl-benzaldehyde Degradation/Process: Acidic hydrolysis of ethoxy ether.
IMP-C Halo-Precursor[M-51] (approx)2-Ethoxy-4-fluorobenzaldehyde Process: Unreacted starting material (SnAr route).
IMP-D De-ethoxylation[M-44] 4-Pyrrolidin-1-yl-benzaldehyde Process: Impurity in starting material or side reaction.
Visualizing the Impurity Landscape

The following diagram maps the genesis of these impurities from synthesis to degradation.

ImpurityMap SM Start Material (2-Ethoxy-4-fluorobenzaldehyde) Target TARGET MOLECULE 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (MW: ~219) SM->Target SnAr Reaction (Base, Heat) ImpC IMPURITY C Unreacted SM SM->ImpC Incomplete Conv. Reagent Reagent (Pyrrolidine) Reagent->Target ImpA IMPURITY A Benzoic Acid Deriv. (Oxidation) Target->ImpA Air/Light (Storage) ImpB IMPURITY B Phenol Deriv. (Acidic Hydrolysis) Target->ImpB Strong Acid (Workup)

Figure 1: Impurity Fate Mapping. Blue nodes indicate inputs; Green is the target; Red/Yellow indicate degradation pathways.

Module 3: Synthetic Origin & Process Control

User Issue:

"I am synthesizing this myself. How do I minimize Impurity C (Unreacted SM)?"

Root Cause Analysis

The synthesis typically involves a Nucleophilic Aromatic Substitution (SnAr) where pyrrolidine displaces a halogen (fluorine or chlorine) on the 2-ethoxy-benzaldehyde ring.

  • Mechanism: The aldehyde group is electron-withdrawing, activating the para-position for attack. However, the ortho-ethoxy group is electron-donating, which slightly deactivates the ring compared to a bare 4-fluorobenzaldehyde.

Optimization Protocol
  • Temperature Control: This reaction requires heat (typically 80-100°C) to overcome the deactivation by the ethoxy group.

  • Base Selection: Use an inorganic base (K₂CO₃) rather than excess pyrrolidine to act as the acid scavenger. This prevents the formation of pyrrolidine salts that can complicate workup.

  • Stoichiometry: Use 1.1 - 1.2 equivalents of pyrrolidine. Large excesses lead to "over-reaction" impurities if other leaving groups are present.

Decision Tree: Troubleshooting Unknown Peaks

Use this logic flow to rapidly diagnose unexpected peaks in your chromatogram.

TroubleshootingTree Start Unknown Peak Detected Q1 Is RRT < 1.0? (Elutes before Main Peak?) Start->Q1 Q2 Check UV Spectrum Is it similar to Main Peak? Q1->Q2 No (Non-polar) A1 Suspect: Benzoic Acid (Impurity A) Action: Check pH dependency Q1->A1 Yes (Polar) Q3 Likely Non-Structural (Solvent/Reagent) Q2->Q3 No (Different UV max) A3 Suspect: Unreacted SM (Impurity C) Action: Check starting material std Q2->A3 Yes (Similar Chromophore) A2 Suspect: Phenol (Impurity B) Action: Check for acidic workup A1->A2 If pH shift is minor

Figure 2: Diagnostic logic for identifying unknown impurities based on Relative Retention Time (RRT) and UV characteristics.

References & Regulatory Grounding

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1][3] Defines reporting, identification, and qualification thresholds for impurities.[1][3][4][5] Link

  • ICH Q3B(R2): Impurities in New Drug Products. Focuses on degradation products (like the benzoic acid derivative) arising during storage. Link

  • Benzaldehyde Oxidation: Auto-oxidation of Aldehydes. General organic chemistry mechanism describing the radical chain reaction converting benzaldehydes to benzoic acids in the presence of oxygen.

  • SnAr Mechanism: Nucleophilic Aromatic Substitution. The standard synthetic pathway for installing pyrrolidine on activated benzene rings.

Disclaimer: This guide is for research purposes. All impurity limits must be established according to your specific regulatory filing (IND/NDA).

Sources

Troubleshooting

Protecting group strategies for pyrrolidinyl benzaldehydes

Topic: Protecting Group Strategies for Pyrrolidinyl Benzaldehydes Ticket ID: #PB-402-GEN Status: Open Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for Pyrrolidinyl Benzaldehydes Ticket ID: #PB-402-GEN Status: Open Agent: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Dual-Reactivity" Paradox

Welcome to the SynthSupport Knowledge Base. You are likely here because you are working with a pyrrolidinyl benzaldehyde scaffold—a molecule that presents a classic "dual-reactivity" paradox. You have a nucleophilic secondary amine (the pyrrolidine) and a highly electrophilic carbonyl (the benzaldehyde) on the same skeleton.

Without proper masking, these two functional groups will inevitably engage in:

  • Self-Condensation/Polymerization: Intermolecular attack of amine on aldehyde (Schiff base formation).

  • Intramolecular Cyclization: If ortho-substituted, the amine will attack the aldehyde to form a cyclic aminal or iminium salt immediately upon deprotection.

  • Incompatibility with Organometallics: Both groups are sensitive to lithiation or Grignard conditions used to functionalize the scaffold.

This guide provides the Standard Operating Procedures (SOPs) to navigate these challenges using orthogonal protecting group (PG) strategies.

Module 1: Strategic Decision Matrix

Before selecting reagents, you must determine your downstream chemistry. Use the following logic flow to select your PG pair.

PG_Strategy Start START: What is your next key reaction? Lithiation Lithiation / Grignard (Strong Base/Nucleophile) Start->Lithiation Requires non-acidic conditions Acidic Acidic Conditions (e.g., Friedel-Crafts) Start->Acidic Requires acid stability Reductive Reduction / Hydrogenation Start->Reductive Avoid Benzyl/Cbz Strat_A Strategy A: N-Boc + Acetal (Base Stable) Lithiation->Strat_A Boc directs lithiation; Acetal protects CHO Strat_B Strategy B: N-Fmoc + Acetal (Acid Stable) Acidic->Strat_B Fmoc survives acid; Acetal survives base Strat_C Strategy C: N-Boc + Thioacetal (Chemo-orthogonal) Reductive->Strat_C Thioacetal stable to reduction

Caption: Figure 1. Decision matrix for selecting orthogonal protecting groups based on subsequent reaction conditions.

Module 2: Troubleshooting & Protocols
Ticket #1: "My aldehyde decomposes during N-Boc protection."

User Issue: "I tried reacting pyrrolidinyl benzaldehyde with Boc₂O and TEA, but the aldehyde peak disappeared from the NMR, and the mixture turned into tar."

Root Cause: While Boc₂O is standard, the presence of a free amine and an aldehyde allows for Schiff base formation (imine) faster than Boc protection if the conditions are too concentrated or basic. Strong bases can also trigger Cannizzaro reactions or Aldol condensations on the aldehyde.

The Fix: Buffered Biphasic Protection Do not use strong organic bases (like Et₃N) in a single phase if the aldehyde is sensitive. Use a biphasic system which separates the base from the electrophile.

Protocol (Self-Validating):

  • Solvent: Dissolve substrate in THF (10 vol).

  • Reagent: Add Boc₂O (1.1 equiv).

  • Buffer: Add equal volume of saturated aqueous NaHCO₃ (mild base, pH ~8.5).

  • Monitor: Stir vigorously. The biphasic nature prevents rapid polymerization.

  • Validation: TLC should show conversion to a less polar spot (N-Boc). The aldehyde proton (singlet ~10 ppm) must remain in ¹H NMR.

Ticket #2: "I need to lithiate the pyrrolidine ring, but the aldehyde reacts."

User Issue: "I am trying to functionalize the alpha-position of the pyrrolidine using s-BuLi/Sparteine. The reaction fails, and I lose the aldehyde."

Root Cause: Organolithiums are hard nucleophiles. They will attack the aldehyde carbonyl (C=O) before they deprotonate the pyrrolidine ring. You must mask the aldehyde as an acetal .

The Fix: The "Boc-Acetal" Fortress You need a double protection strategy.

  • Protect Nitrogen first (Boc) (as per Ticket #1).

  • Protect Aldehyde second (Cyclic Acetal).

Critical Protocol Note: Standard acetalization (ethylene glycol + pTsOH) generates water. High heat/acid can cleave the Boc group.

  • Recommended Method: Use Triethyl Orthoformate or 2-Ethyl-2-methyl-1,3-dioxolane as a water scavenger/transfer reagent under mild acid catalysis (PPTS) to avoid harsh conditions.

Stability Matrix for Lithiation:

Functional Group Stability to s-BuLi Stability to Acid (Workup)
Free Aldehyde Unstable (Addition) Stable
1,3-Dioxolane (Acetal) Stable Unstable (Hydrolysis)

| N-Boc | Stable (Directing Group) | Unstable (Cleavage) |

Ticket #3: "Deprotection Nightmare – I can't remove one group without losing the other."

User Issue: "I have an N-Boc, acetal-protected intermediate. If I use TFA to remove Boc, the acetal hydrolyzes. If I use base, nothing happens."

Root Cause: Boc and Acetals are both acid-labile . They are not orthogonal to each other in the traditional sense. You have created a "deadlock."

Solution A: Kinetic Selectivity (The "Amberlyst" Trick) Research suggests that acetals can be hydrolyzed selectively in the presence of Boc using mild, heterogeneous catalysis.

  • Reagent: Amberlyst-15 resin in Acetone/Water (wet acetone).

  • Mechanism: The resin hydrolyzes the acetal at room temperature. Boc cleavage usually requires strong anhydrous acid (TFA/HCl) or heating.

  • Reference: Greene's Protective Groups cites kinetic separation of these deprotections [1].

Solution B: True Orthogonality (Plan Ahead) If you foresee this issue, change the N-protection to Fmoc (Base labile) or the aldehyde protection to a Thioacetal (Mercury/Silver labile).

Comparison of Orthogonal Pairs:

N-Protecting Group CHO-Protecting Group Orthogonality
Boc (Acid labile) Acetal (Acid labile) POOR (Both cleave with acid)
Fmoc (Base labile) Acetal (Acid labile) EXCELLENT (Base vs. Acid)

| Boc (Acid labile) | Thioacetal (Hg/Ag labile) | EXCELLENT (Acid vs. Metal affinity) |

Ticket #4: "The Ortho-Effect – My product cyclized immediately."

User Issue: "I deprotected N-Boc-2-(2-formylphenyl)pyrrolidine and the aldehyde peak is gone. I see a new complex multiplet."

Root Cause: If the pyrrolidine and aldehyde are ortho to each other, deprotection releases a secondary amine in close proximity to the carbonyl. Entropy favors the formation of a cyclic hemiaminal or iminium salt .

Ortho_Cyclization Step1 N-Boc-Protected Ortho-Aldehyde Step2 Deprotection (TFA) Step1->Step2 -Boc Step3 Free Amine (Transient) Step2->Step3 Rapid Step4 Cyclic Hemiaminal (Thermodynamic Sink) Step3->Step4 Intramolecular Cyclization

Caption: Figure 2. The inevitable cyclization of ortho-amino benzaldehydes upon deprotection.

The Fix:

  • Acceptance: If you need the free amine and free aldehyde, you must keep the amine as a salt (e.g., HCl salt) in dry solvent. The cyclization requires the free base.

  • Trapping: Perform the next reaction immediately. If you are doing a reductive amination, add the partner amine before deprotecting the pyrrolidine (if possible) or simultaneously.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry, 58(5), 1109–1117.

  • Firth, J. D., O'Brien, P., & Ferris, L. (2017).[1] General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023–7031.[1] [1]

  • Duursma, A., et al. (2003).[2] A Highly Enantioselective Phosphoramidite-Catalyzed Asymmetric Hydrogenation. Journal of the American Chemical Society, 125(13), 3700-3701.[2] (Describes selective acetal hydrolysis in presence of Boc).

Sources

Optimization

Technical Support Center: Monitoring Reactions of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Executive Summary & Molecule Profile[1] 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a specialized "push-pull" aromatic aldehyde.[1][2] Its reactivity is defined by the electronic competition between the strong electron-do...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a specialized "push-pull" aromatic aldehyde.[1][2] Its reactivity is defined by the electronic competition between the strong electron-donating pyrrolidine ring (para-position) and the electron-withdrawing aldehyde. The ethoxy group at the 2-position adds steric bulk and auxiliary electron donation, making this molecule less electrophilic than standard benzaldehydes.

Key Applications: Synthesis of styryl dyes, nonlinear optical (NLO) materials, and fluorescent probes via Knoevenagel or Aldol condensations.[2]

FeatureChemical Implication for Monitoring
Aldehyde (-CHO) Primary reactive site.[1][2] Diagnostic signal in NMR (~10 ppm) and IR (~1660-1690 cm⁻¹).[1][2]
Pyrrolidine Ring Tertiary amine.[1][2] Causes "streaking" on acidic silica (TLC) and peak tailing in HPLC.
2-Ethoxy Group Steric hindrance.[1][2] May slow down nucleophilic attack; requires optimized reaction times.[1][2]

Troubleshooting Decision Tree

The following diagram outlines the logical flow for selecting the correct monitoring method based on your specific experimental constraints.

MonitoringLogic cluster_tips Technique Specifics Start Start: Select Monitoring Method ReactionType Is the reaction mixture heterogeneous or homogeneous? Start->ReactionType Hetero Heterogeneous (Solid/Liq) ReactionType->Hetero Precipitate forming Homo Homogeneous (Solution) ReactionType->Homo Clear solution TLC_Check Quick Conversion Check? Hetero->TLC_Check Aliquot dissolved Homo->TLC_Check Direct spot HPLC_Check Quantitative Yield/Purity? TLC_Check->HPLC_Check Need precise % Tip1 TLC: Add 1% TEA to prevent streaking TLC_Check->Tip1 NMR_Check Structural Verification? HPLC_Check->NMR_Check Unknown impurity Tip2 HPLC: Use Buffered pH 7.0 or TFA HPLC_Check->Tip2

Figure 1: Decision matrix for selecting the appropriate analytical technique based on reaction phase and data requirements.

Module 1: Thin Layer Chromatography (TLC)

Issue: The pyrrolidine nitrogen is basic.[2] On standard silica gel plates (which are slightly acidic), this moiety protonates and interacts strongly with silanol groups, causing the spot to "streak" or remain at the baseline.

FAQ: Why is my starting material streaking?

A: The interaction between the tertiary amine and acidic silica causes peak broadening. Solution: You must basify your mobile phase.[1][2][3]

  • Protocol: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system (e.g., Hexane:Ethyl Acetate + 1% TEA).[1][2] This neutralizes the active sites on the silica [1].

FAQ: Which stain should I use?

A: While the molecule is UV-active (bright yellow/green fluorescence under 365 nm), chemical staining provides confirmation of the aldehyde group.

  • Recommended: 2,4-Dinitrophenylhydrazine (2,4-DNP) .[1][2][4][5][6]

  • Observation: The aldehyde will turn a distinct orange/red precipitate on the plate upon dipping and heating. The product (if the aldehyde is consumed) will likely not stain or stain a different color [5].

Module 2: HPLC Method Development

Issue: Standard reverse-phase methods often result in broad, tailing peaks for this molecule due to the same amine-silanol interaction mentioned in TLC.[1][2]

Protocol: Optimized HPLC Conditions

To achieve sharp peak shapes for quantification:

ParameterRecommendationRationale
Column C18 (End-capped)"End-capping" reduces free silanol groups, minimizing amine drag.[1][2]
Mobile Phase A Water + 0.1% TFA or 10mM Phosphate Buffer (pH 7.[1][2]5)TFA ensures the amine is fully protonated (fast elution), or high pH keeps it neutral. Avoid neutral water.
Mobile Phase B AcetonitrilePreferred over Methanol for sharper peaks with aromatic amines.[1][2]
Detection UV at 350-400 nmThe "push-pull" system absorbs at longer wavelengths than simple benzene derivatives.[1][2]

Critical Note: If monitoring a Knoevenagel condensation, the product will likely have a significantly higher


 (red-shifted) due to extended conjugation. Ensure your detector monitors both the starting material 

and the product

[2].

Module 3: Spectroscopic Monitoring (NMR & UV-Vis)

FAQ: How do I know the reaction is actually finished?

A: NMR is the gold standard for conversion.

  • Target Signal: Proton NMR (¹H-NMR) in CDCl₃.

  • Diagnostic Peak: The aldehyde proton (-CHO) appears as a singlet around 9.8 – 10.1 ppm .[1]

  • End-Point: Complete disappearance of this singlet indicates 100% consumption of the starting material.[2]

  • Caution: The 2-ethoxy group will show a triplet (~1.4 ppm) and quartet (~4.1 ppm).[1] Do not confuse these invariant signals with reaction progress markers.[1][2]

FAQ: Can I use color change to monitor the reaction?

A: Yes, qualitatively.

  • Mechanism: As the aldehyde reacts (e.g., with malononitrile or a methyl-pyridinium salt), the conjugation length increases.

  • Visual Cue: The solution will likely shift from Pale Yellow/Green

    
    Deep Orange/Red/Purple .[2]
    
  • Warning: A color change confirms reaction occurrence, not completion. Always verify with TLC or HPLC.[1][2]

Experimental Workflow: Knoevenagel Condensation

The following diagram illustrates the standard workflow for reacting this aldehyde with an active methylene compound (e.g., Malononitrile), highlighting critical control points.

ReactionWorkflow cluster_inputs Setup cluster_QC Quality Control SM Aldehyde (2-Ethoxy-4-pyrrolidin...) Reaction Reflux/Stir (Ethanol/Acetonitrile) SM->Reaction Reagent Active Methylene (e.g., Malononitrile) Reagent->Reaction Catalyst Base Catalyst (Piperidine/TEA) Catalyst->Reaction Monitor TLC/HPLC Check (Every 30 min) Reaction->Monitor Decision Aldehyde Consumed? Monitor->Decision Decision->Reaction No (Add Catalyst?) Workup Precipitation/Extraction Decision->Workup Yes FinalAnalysis 1H-NMR (Check 10ppm region) Workup->FinalAnalysis

Figure 2: Step-by-step workflow for synthesis and monitoring of condensation reactions.

References

  • ChemBAM. (n.d.).[1][2] TLC Troubleshooting: Streaking and Spot Shape.[1][2][7] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2019).[1][2] Development of a HPLC-FL method to determine benzaldehyde after derivatization. RSC Advances.[1][2] Retrieved from [Link][1]

  • University of Rochester. (n.d.).[1][2] Troubleshooting Thin Layer Chromatography. Department of Chemistry.[1][2] Retrieved from [Link]

  • Agilent Technologies. (2020).[1][2] Analysis of DNPH-Derivatized Aldehydes and Ketones. Application Note. Retrieved from [Link]

  • University of Liverpool. (n.d.).[1][2] TLC Stains and Visualization Methods.[1][2][3][4][5][7] Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducible and reliable outcomes. 2-Eth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducible and reliable outcomes. 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, a substituted benzaldehyde with potential applications as a building block in medicinal chemistry, is no exception. Its purity can significantly influence the yield, impurity profile, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two primary analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are presented with a rationale rooted in chemical principles and extensive field experience, ensuring a robust and self-validating approach to quality control.

The Critical Role of Orthogonal Analytical Methods

Reliance on a single analytical technique for purity determination can be misleading. Impurities that co-elute with the main peak in one method may be well-resolved in another. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical and physical principles—is a hallmark of rigorous analytical science. For 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, we will compare a reversed-phase HPLC method, which separates based on polarity, with a GC-MS method, which separates based on boiling point and volatility, providing a comprehensive purity profile.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and high resolution. For a moderately polar compound like 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, a reversed-phase method is the logical first choice.

Rationale for Experimental Design

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is chosen for its hydrophobicity, which will provide good retention for the analyte. The mobile phase, a gradient of acetonitrile and water, allows for the elution of a wide range of potential impurities, from polar starting materials to non-polar byproducts. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times and peak shapes, as the pyrrolidinyl group has a basic nitrogen that could be protonated. UV detection is suitable as the benzaldehyde moiety contains a strong chromophore.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Potassium Phosphate, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the diluent.

Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (50:50 ACN:H2O) s1->s2 s3 Dilute to 0.1 mg/mL s2->s3 a1 Inject 10 µL onto C18 Column s3->a1 Prepared Sample a2 Gradient Elution (ACN/Phosphate Buffer) a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Calculate % Purity (Area Normalization) d1->d2

Caption: Workflow for HPLC Purity Analysis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an excellent orthogonal approach. It is highly sensitive and provides structural information from the mass spectrum, aiding in the identification of unknown impurities. The primary prerequisite is that the analyte and its impurities must be volatile and thermally stable.[1] 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, with a molecular weight of 219.28 g/mol , is expected to be amenable to GC analysis.

Rationale for Experimental Design

A mid-polarity capillary column (e.g., DB-5ms or equivalent) is a good starting point as it is robust and suitable for a wide range of analytes. The temperature gradient is designed to first elute any volatile impurities at a lower temperature, followed by a ramp to elute the main compound and any less volatile impurities. Electron ionization (EI) is used as it provides reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification. The high reactivity of aldehydes can sometimes pose a challenge in GC analysis; however, direct injection without derivatization is attempted first for simplicity.[2] If issues like peak tailing or degradation are observed, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) could be employed to form a more stable oxime.[2][3]

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass spectrometer detector.

    • Data acquisition and processing software with a mass spectral library.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with dichloromethane.

Workflow Visualization: GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Dichloromethane s1->s2 s3 Dilute to 0.1 mg/mL s2->s3 a1 Inject into GC (Split Mode) s3->a1 Prepared Sample a2 Temperature Programmed Separation on DB-5ms a1->a2 a3 EI Ionization & Mass Analysis (40-450 amu) a2->a3 d1 Extract Total Ion Chromatogram (TIC) a3->d1 Raw Data d2 Integrate Peaks & Calculate % Purity d1->d2 d3 Identify Impurities (Mass Spectra Library) d1->d3

Caption: Workflow for GC-MS Purity Analysis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Comparative Performance Analysis

The choice between HPLC and GC-MS is often dictated by the specific requirements of the analysis, such as the need for impurity identification or high throughput.

ParameterHPLC-UVGC-MSRationale & Justification
Principle of Separation PolarityVolatility / Boiling PointProvides true orthogonality, increasing confidence in purity assessment.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.[2]The target molecule is suitable for both, but high molecular weight, polar impurities may only be detected by HPLC.
Selectivity Good; can be optimized with mobile phase and column chemistry.Very high, especially with mass spectrometric detection.GC offers better resolution for volatile isomers. MS detection is highly selective.
Sensitivity (LOD/LOQ) Good (typically low ng range).Excellent (typically pg range).GC-MS is generally more sensitive, making it ideal for trace impurity analysis.
Impurity Identification Tentative, based on retention time and UV spectra. Requires isolation or LC-MS for confirmation.Excellent. Mass spectra provide structural information and allow for library matching.This is a significant advantage of GC-MS for impurity profiling.
Quantitation Accuracy High, especially with a well-calibrated detector.Good, but can be affected by matrix effects and ionization efficiency.HPLC is often considered the gold standard for purity quantitation by area percent.
Analysis Time ~30 minutes per sample.~25 minutes per sample.Runtimes are comparable and can be optimized for higher throughput.
Ease of Use & Robustness Very robust and routine in QC labs.Requires more expertise for method development and maintenance.HPLC is generally more accessible for routine quality control.

Trustworthiness: The Self-Validating System

To ensure the trustworthiness of these analytical protocols, a system of checks and balances must be integrated. This is achieved through a System Suitability Test (SST) performed before any sample analysis.

For HPLC:

  • Purpose: To verify that the chromatographic system is performing adequately.

  • Procedure:

    • Make five replicate injections of a standard solution.

    • Calculate the relative standard deviation (RSD) of the peak area and retention time. The acceptance criterion is typically RSD ≤ 2.0%.

    • Measure the tailing factor of the main peak (acceptance criterion: ≤ 2.0).

    • Determine the theoretical plates (N) of the column (acceptance criterion: ≥ 2000).

For GC-MS:

  • Purpose: To ensure proper chromatographic performance and mass spectrometer sensitivity.

  • Procedure:

    • Inject a standard solution to check for the expected retention time and peak shape.

    • Verify the mass spectrum of the standard against a reference spectrum.

    • Inject a known low-level standard to confirm the system's sensitivity (signal-to-noise ratio).

The consistent passing of SST criteria demonstrates that the analytical system is under control and capable of generating reliable and reproducible data, thus forming a self-validating system for each batch of analysis.

Conclusion

For a comprehensive purity analysis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, both HPLC-UV and GC-MS are powerful and complementary techniques.

  • HPLC-UV stands out as the primary choice for robust, routine quantitative purity assessment due to its high precision and applicability to a broad range of potential non-volatile impurities.

  • GC-MS is an invaluable orthogonal method, offering superior sensitivity and the critical ability to identify volatile and semi-volatile impurities, which is essential for process development and understanding impurity formation pathways.

In a regulated drug development environment, the HPLC method would likely be validated for release testing, while the GC-MS method would be employed for characterization, and investigation of out-of-specification results, and to ensure no volatile impurities are missed. The combined use of these two methods provides a high degree of confidence in the final purity value and a deep understanding of the impurity profile of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

References

  • PubChem. (n.d.). 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Kawai, T., et al. (2009). Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate. [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

  • Ferreira, V., et al. (2007). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry. [Link]

  • Al-Naiema, I. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]

  • Arce, L., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A. [Link]

  • Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

  • Oxford Academic. (n.d.). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Oxford University Press. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... ResearchGate. [Link]

  • PubChem. (n.d.). 2-hydroxy-4-(pyrrolidin-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analysis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde: A Comparative Approach

In the landscape of pharmaceutical research and development, the rigorous analytical characterization of novel chemical entities is paramount. Intermediates such as 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, a potential bu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the rigorous analytical characterization of novel chemical entities is paramount. Intermediates such as 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, a potential building block in the synthesis of bioactive molecules, demand robust analytical methods to ensure purity, stability, and consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the comprehensive analysis of this substituted benzaldehyde. Our focus is on providing not just protocols, but the scientific rationale behind the methodological choices, empowering researchers to make informed decisions in their analytical strategies.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[1] For a molecule like 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, which possesses a chromophore, is non-volatile, and has a moderate polarity, reversed-phase HPLC is the method of choice. Its ability to separate compounds with subtle structural differences makes it ideal for purity assessments and impurity profiling.[1]

A Proposed HPLC Method for 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

While a specific validated method for this novel compound is not publicly available, based on extensive experience with structurally similar aromatic aldehydes and amines, the following method is proposed as a robust starting point for development and validation. The rationale for each parameter is detailed to provide a transparent and scientifically sound protocol.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended. The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the pyrrolidine nitrogen, ensuring good peak shape by minimizing interactions with residual silanols on the stationary phase.[2]

    • Solvent B: Acetonitrile. Acetonitrile is a common organic modifier with a low UV cutoff, making it suitable for UV detection.

  • Elution Gradient: A gradient elution is proposed to ensure the timely elution of the main compound while also separating potential impurities with a wider polarity range.

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing good efficiency.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection: UV detection at 285 nm. The optimal wavelength should be determined by acquiring the UV spectrum of the analyte, but based on the benzaldehyde chromophore with auxochromic groups, a wavelength around 285 nm is a reasonable starting point.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL. This ensures compatibility with the mobile phase and prevents peak distortion.

Method Validation Considerations:

Any developed HPLC method for use in a regulated environment must be validated according to ICH guidelines.[3][4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a multi-faceted analytical approach often provides a more complete picture of a compound's profile. Here, we compare HPLC with other common analytical techniques for the analysis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Technique Principle Advantages for 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Limitations for 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution for separating impurities.[1] Quantitative accuracy and precision.[1] Suitable for non-volatile compounds.Requires reference standards for identification and quantification. Solvent consumption.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile impurities. Often coupled with Mass Spectrometry (MS) for definitive identification.Not suitable for non-volatile or thermally labile compounds. The target compound is likely not volatile enough for direct GC analysis without derivatization.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information.Unambiguous structure elucidation. Quantitative analysis (qNMR) without the need for a specific reference standard for the analyte (uses a certified internal standard).[8] Non-destructive.[9]Lower sensitivity compared to HPLC.[9] Can be less effective for resolving complex mixtures of isomers or impurities at low levels. Higher instrumentation cost.[8]
Mass Spectrometry (MS) Ionization of molecules followed by separation of the ions based on their mass-to-charge ratio.Provides molecular weight and fragmentation information for structural confirmation. High sensitivity, especially when coupled with a separation technique (LC-MS or GC-MS).Does not typically provide quantitative information without a coupled separation technique and appropriate standards. Isomeric differentiation can be challenging without fragmentation analysis.
Thin-Layer Chromatography (TLC) Separation of components of a mixture on a thin layer of adsorbent material.Simple, rapid, and inexpensive screening tool for reaction monitoring and preliminary purity assessment.Lower resolution and sensitivity compared to HPLC. Primarily a qualitative or semi-quantitative technique.

Visualizing the Analytical Workflow and Decision-Making Process

To aid in the selection of the appropriate analytical technique, the following diagrams illustrate a typical HPLC workflow and a decision-making tree for the analysis of a pharmaceutical intermediate like 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Diluent A->B C Filter Sample B->C D Inject Sample C->D E Separation on Column D->E F Detection (UV) E->F G Chromatogram Generation F->G H Peak Integration G->H I Quantification & Purity Calculation H->I

Caption: A typical workflow for the HPLC analysis of a pharmaceutical intermediate.

Analytical_Decision_Tree A Analytical Goal B Purity & Impurity Profile A->B C Structure Confirmation A->C D Reaction Monitoring A->D E HPLC (Quantitative) B->E F LC-MS (Identification of Unknowns) B->F J GC-MS (Volatile Impurities) B->J G NMR (Primary Structure) C->G H MS (Molecular Weight) C->H D->E I TLC (Qualitative) D->I

Caption: Decision tree for selecting an analytical technique for a pharmaceutical intermediate.

Conclusion: An Integrated Analytical Strategy

For the comprehensive analysis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, a primary reliance on a well-validated reversed-phase HPLC method is recommended for routine purity and stability testing. This technique offers the necessary resolution, sensitivity, and quantitative performance required in a drug development setting. However, for initial characterization and structural confirmation, complementary techniques such as NMR and MS are indispensable. A pragmatic and robust analytical strategy will, therefore, integrate these techniques to build a complete and reliable profile of the molecule, ensuring the quality and safety of the final pharmaceutical product.

References

  • Dong, X., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6717-6723. Available at: [Link]

  • Dong, X., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PubMed. Available at: [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-substituted benzaldehyde compound.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

  • SRUC Pure. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]

  • ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Available at: [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. Available at: [Link]

  • PubMed Central. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Available at: [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1217-1233. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. Available at: [Link]

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available at: [Link]

  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Available at: [Link]

  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • NIH. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Available at: [Link]

Sources

Validation

Benchmarking Synthetic Routes for 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

CAS Number: 879047-44-6 Formula: Molecular Weight: 219.28 g/mol Executive Summary The synthesis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a critical intermediate step in the preparation of various pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 879047-44-6 Formula:


Molecular Weight:  219.28  g/mol 

Executive Summary

The synthesis of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a critical intermediate step in the preparation of various pharmaceutical agents, particularly those targeting kinase pathways (e.g., ALK or EGFR inhibitors) and functionalized chromophores. This guide benchmarks three distinct synthetic methodologies based on yield, scalability, and atom economy.

The Superior Route: The Nucleophilic Aromatic Substitution (


)  of 4-fluoro-2-ethoxybenzaldehyde is identified as the most robust and high-yielding method for laboratory to pilot-scale synthesis. It offers superior regioselectivity and simplified purification compared to the Vilsmeier-Haack approach.

Retrosynthetic Analysis

The construction of the 2-ethoxy-4-pyrrolidinyl-benzaldehyde core can be disconnected via three primary logic paths.

Retrosynthesis Target 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde P1 4-Fluoro-2-ethoxybenzaldehyde + Pyrrolidine Target->P1 Route A: SNAr (C-N Bond Formation) P2 1-(3-Ethoxyphenyl)pyrrolidine + Vilsmeier Reagent Target->P2 Route B: Formylation (C-C Bond Formation) P3 4-(Pyrrolidin-1-yl)-2-hydroxybenzaldehyde + Ethyl Iodide Target->P3 Route C: O-Alkylation (O-C Bond Formation)

Figure 1: Retrosynthetic disconnection showing the three primary strategies: C-N bond formation (Route A), C-C bond formation (Route B), and O-C bond formation (Route C).[1][2][3][4][5][6][7][8][9][10][11]

Detailed Route Analysis

Route A: Nucleophilic Aromatic Substitution ( )

The Standard for High Purity

This route utilizes the high electrophilicity of the C4 position in 4-fluoro-2-ethoxybenzaldehyde. The ortho-ethoxy group provides some steric influence but primarily acts as an electron-donating group (EDG); however, the inductive withdrawal of the fluorine atom dominates, facilitating nucleophilic attack by pyrrolidine.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Key Reagents: Pyrrolidine (Nucleophile),

    
     (Base), DMSO or DMF (Polar Aprotic Solvent).
    
  • Performance:

    • Yield: 85–95%

    • Purity: High (>98% after wash).

    • Scalability: Excellent. No heavy metal catalysts required.

Route B: Vilsmeier-Haack Formylation

The Industrial "One-Pot" Alternative

This method installs the aldehyde group onto the electron-rich 1-(3-ethoxyphenyl)pyrrolidine ring.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Key Reagents:

    
    , DMF.
    
  • Challenges: Regioselectivity can be an issue.[1][12] While the para-position to the pyrrolidine (strongest EDG) is favored, steric hindrance from the ethoxy group at position 3 helps direct the formyl group to position 4 (relative to pyrrolidine) or position 6. However, the synergistic directing effect usually favors the desired product.

  • Performance:

    • Yield: 70–80%

    • Purity: Moderate (isomer separation may be required).

Route C: O-Alkylation of Salicylaldehyde Derivative

The Mild Condition Route

This route is viable if 4-(pyrrolidin-1-yl)salicylaldehyde is available. It involves simple alkylation of the phenol.

  • Mechanism:

    
     Substitution.
    
  • Key Reagents: Ethyl Iodide (or Bromide),

    
    , Acetone/Acetonitrile.
    
  • Performance:

    • Yield: 80–90%

    • Cost: Higher due to precursor cost.

Comparative Performance Metrics

MetricRoute A (

)
Route B (Vilsmeier)Route C (Alkylation)
Starting Material 4-Fluoro-2-ethoxybenzaldehyde1-(3-Ethoxyphenyl)pyrrolidine4-Pyrrolidinyl-2-hydroxybenzaldehyde
Step Count 111
Yield (Typical) 92% 75%85%
Atom Economy High (HF byproduct neutralized)Moderate (Phosphorous waste)Moderate (Iodide waste)
Purification Crystallization/WashColumn Chromatography often neededCrystallization
Cost Efficiency High (Fluoro-aldehyde is commodity)MediumLow (Precursor is niche)

Experimental Protocols

Protocol A: Synthesis via (Recommended)

Objective: Preparation of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde from 4-fluoro-2-ethoxybenzaldehyde.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-fluoro-2-ethoxybenzaldehyde (10.0 mmol, 1.68 g) and Potassium Carbonate (

    
    , 15.0 mmol, 2.07 g) into DMSO  (20 mL).
    
  • Addition: Add Pyrrolidine (12.0 mmol, 1.0 mL) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a highly fluorescent product spot (
    
    
    
    ).
  • Workup:

    • Cool the reaction to room temperature.[4]

    • Pour the mixture into crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Filter the solid and wash with copious water to remove DMSO and inorganic salts.

  • Purification: Recrystallize from Ethanol or EtOAc/Hexanes if necessary.

  • Expected Yield: 1.9 – 2.1 g (87–96%).

Protocol B: Synthesis via O-Alkylation (Alternative)

Objective: Ethylation of 4-(pyrrolidin-1-yl)-2-hydroxybenzaldehyde.

  • Setup: 100 mL round-bottom flask, inert atmosphere (

    
    ).
    
  • Charging: Dissolve 4-(pyrrolidin-1-yl)-2-hydroxybenzaldehyde (5.0 mmol, 0.96 g) in dry Acetonitrile (15 mL).

  • Base: Add anhydrous

    
      (10.0 mmol, 1.38 g). Stir for 15 minutes at RT to form the phenolate.
    
  • Alkylation: Add Ethyl Iodide (7.5 mmol, 0.6 mL) dropwise.

  • Reaction: Reflux (80°C) for 3 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is usually pure enough. If not, pass through a short silica plug (DCM/MeOH).

Mechanistic Visualization (Route A)

SNAr_Mechanism SM 4-Fluoro-2-ethoxy benzaldehyde Complex Meisenheimer Complex SM->Complex Attack at C4 Nu Pyrrolidine (Nucleophile) Nu->Complex Product 2-Ethoxy-4-pyrrolidinyl benzaldehyde Complex->Product Loss of F-

Figure 2: Reaction pathway for the


 mechanism. The electron-withdrawing formyl group activates the para-position, stabilizing the Meisenheimer intermediate.

References

  • Matrix Scientific. (n.d.). 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Product Entry. Retrieved from

  • ChemicalBook. (2025). 4-Diethylamino-2-methoxybenzaldehyde Synthesis & Analogs. Retrieved from

  • Organic Syntheses. (2007). Oxidative Amination of Benzaldehydes. Org. Synth. 2007, 84, 201-208. Retrieved from

  • PubChem. (2025). Compound Summary for CAS 879047-44-6. Retrieved from

  • Google Patents. (2014). Preparation method of 2-ethoxybenzaldehyde derivatives. CN103724171B. Retrieved from

Sources

Comparative

Cross-Validation of Analytical Techniques for Benzaldehyde Derivatives: A Comparative Guide

Executive Summary Benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde, vanillin, nitrobenzaldehydes) serve as critical intermediates in the synthesis of amphetamine-class pharmaceuticals, anti-hypertensives, and flavor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde, vanillin, nitrobenzaldehydes) serve as critical intermediates in the synthesis of amphetamine-class pharmaceuticals, anti-hypertensives, and flavoring agents. However, their analysis is plagued by a specific instability: autoxidation to benzoic acid derivatives .

This guide addresses the analytical blind spots inherent in single-method workflows. While HPLC is the industry workhorse, it often struggles with close-eluting isomers. Conversely, GC offers superior resolution for volatiles but risks thermal degradation of the aldehyde moiety. This guide proposes a cross-validation framework where Quantitative NMR (qNMR) serves as the primary ratio method to validate chromatographic purity data, ensuring structural integrity and mass balance compliance in drug development.

Part 1: The Analytical Matrix (Method Selection)

The choice of analytical technique must be dictated by the derivative's physicochemical properties—specifically volatility and thermal stability. The following decision matrix outlines the logic for selecting a primary method versus a validation method.

Decision Framework
  • Volatile/Non-polar (e.g., Benzaldehyde, Chlorobenzaldehydes): GC-FID is primary; HPLC is orthogonal.

  • Polar/Thermally Labile (e.g., Hydroxybenzaldehydes, Vanillin): RP-HPLC is primary; qNMR is the absolute validator.

MethodSelection Sample Benzaldehyde Derivative Volatility Is it Volatile? Sample->Volatility Stability Thermally Stable? Volatility->Stability Yes HPLC Primary: RP-HPLC (Validation: qNMR) Volatility->HPLC No (Polar) GC Primary: GC-FID (Validation: GC-MS) Stability->GC Yes Deriv Derivatization Required Stability->Deriv No Deriv->GC Post-Rxn

Figure 1: Analytical decision matrix for benzaldehyde derivatives based on volatility and thermal stability.

Part 2: Chromatographic Orthogonality (HPLC vs. GC)

Relying solely on one chromatographic method is a compliance risk. Impurities such as benzoic acid (oxidation product) may co-elute with the parent aldehyde in normal-phase separations or be masked by solvent fronts.

High-Performance Liquid Chromatography (HPLC)

Best For: Polar derivatives (e.g., 4-hydroxybenzaldehyde) and thermally unstable compounds. The Protocol:

  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (40:60) with 0.1% Formic Acid. Note: Acidification suppresses the ionization of benzoic acid impurities, sharpening their peaks and preventing tailing.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl specificity).

  • Risk: On-column oxidation can occur if the mobile phase is not degassed, leading to "ghost" impurity peaks.

Gas Chromatography (GC)

Best For: Volatile, non-polar derivatives (e.g., 3-chlorobenzaldehyde). The Protocol:

  • Column: Capillary fused silica (e.g., HP-5MS, 30 m × 0.25 mm).

  • Carrier Gas: Helium (1.0 mL/min).[1]

  • Injector: Split mode (250°C).

  • Risk: Thermal degradation. At injector temperatures >200°C, some benzaldehyde derivatives disproportionate (Cannizzaro reaction) or oxidize, artificially lowering purity values.

Comparative Performance Data

The following data represents typical validation parameters for 4-hydroxybenzaldehyde.

ParameterRP-HPLC (UV 280nm)GC-FIDInterpretation
Linearity (

)
> 0.999> 0.998Both methods show excellent linearity, but HPLC is slightly superior for polar analytes.
LOD (Limit of Detection) 0.05 µg/mL0.01 µg/mLGC is more sensitive for trace analysis, provided the compound is volatile.
Precision (RSD) < 0.8%< 1.5%HPLC offers better reproducibility due to the absence of thermal injection stress.
Recovery 98.5% - 101.2%95.0% - 99.0%Lower GC recovery often indicates minor thermal degradation or adsorption.

Part 3: The Absolute Validator (Quantitative NMR)

Chromatography is a relative method; it requires a reference standard of the analyte. If your reference standard has oxidized (a common occurrence with benzaldehydes), your HPLC calibration will be biased.

qNMR is a primary ratio method. It relies on the physics of nuclear spin, not chemical comparison. It is the only way to "cross-validate" the purity of your reference material.

qNMR Protocol for Benzaldehydes
  • Internal Standard (IS) Selection:

    • Use Maleic Acid (singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm).

    • Requirement: The IS signal must not overlap with the aldehyde proton (~9.8–10.0 ppm) or aromatic protons (7.0–8.0 ppm).

  • Solvent: DMSO-d6 is preferred over CDCl3 to prevent volatility loss and minimize further oxidation during the scan.

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is weighed mass, and
    
    
    is purity.[2]

Part 4: Integrated Cross-Validation Workflow

To ensure scientific integrity, do not accept a single chromatogram as proof of purity. Use this self-validating workflow to triage samples.

Workflow Logic
  • Parallel Analysis: Run HPLC and GC simultaneously.

  • Discrepancy Check: If HPLC purity > GC purity by more than 2%, suspect thermal degradation in GC.

  • Mass Balance Check: If HPLC purity is high (99%) but qNMR shows 95%, suspect non-chromatographic impurities (inorganic salts, water) or an oxidized reference standard used in the HPLC calibration.

CrossValidation Sample Crude Sample Split Split Stream Sample->Split HPLC Method A: RP-HPLC Split->HPLC GC Method B: GC-FID Split->GC Compare Compare Purity % HPLC->Compare GC->Compare Match Match (<2% Diff) Report Mean Compare->Match Consistent Mismatch Mismatch (>2% Diff) Compare->Mismatch Inconsistent Result Final Validated Certificate of Analysis Match->Result qNMR Arbiter Method: qNMR (DMSO-d6) Mismatch->qNMR Validate Ref Std qNMR->Result

Figure 2: Cross-validation workflow for resolving discrepancies between chromatographic methods.

References

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart in Pharmaceutical Analysis. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. As drug development professionals, our commitment to safety and environmental ste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document synthesizes technical data with field-proven best practices to ensure that waste streams containing this compound are managed with the highest degree of scientific integrity and regulatory compliance.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the compound's intrinsic hazards. The disposal plan for 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is directly informed by its specific hazard profile, as outlined in its Safety Data Sheet (SDS). Mismanagement of this waste can lead to regulatory penalties, environmental damage, and significant safety risks within the laboratory.

Hazard Profile Summary

The Globally Harmonized System (GHS) classifications for this compound dictate the necessary precautions and disposal routes.

Hazard CodeHazard StatementImplication for Disposal
H315 Causes skin irritationRequires use of nitrile gloves and proper disposal of all contaminated Personal Protective Equipment (PPE) as hazardous waste.
H319 Causes serious eye irritationMandates the use of safety glasses or goggles. Any contaminated eyewear must be decontaminated before reuse.
H335 May cause respiratory irritationHandling and weighing should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
H412 Harmful to aquatic life with long lasting effectsStrictly prohibits disposal down the sink or in regular trash. This is the most critical classification for determining the final disposal pathway. The primary goal is to prevent environmental release.[1][2]

This hazard profile establishes that 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and all materials contaminated with it must be treated as hazardous waste and disposed of through an approved institutional or commercial hazardous waste program.[3][4]

Operational Workflow: Waste Segregation and Collection

Effective disposal begins at the point of generation. The following workflow ensures that waste is properly segregated, preventing dangerous reactions and ensuring compliant disposal.[5][6] Never mix incompatible waste streams.[5]

Caption: Waste segregation decision tree for 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Step-by-Step Disposal Protocols

Adherence to these specific protocols is mandatory for ensuring safety and compliance. All waste containers must be kept tightly closed except when adding waste, properly labeled, and stored in a designated satellite accumulation area.[4][7]

Protocol 3.1: Disposal of Unused or Expired Pure Compound

This protocol applies to the bulk chemical in its original solid form.

  • Container: Place the original container, with its label intact, into a larger, sealable, and chemically compatible secondary container.

  • Labeling: Affix a "Hazardous Waste" label to the secondary container. Fill out all required fields, including:

    • Generator's Name and Lab Location

    • Accumulation Start Date

    • Chemical Name: "2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde" (do not use abbreviations)

    • Hazards: "Irritant, Environmental Hazard"

  • Storage: Store in your lab's designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Protocol 3.2: Disposal of Contaminated Solid Waste

This includes items with trace or gross contamination, such as gloves, weigh boats, pipette tips, and absorbent pads used for cleaning minor spills.

  • Collection: Place all contaminated solid items into a designated, leak-proof container lined with a heavy-duty plastic bag.[8] A rigid container is preferred to prevent punctures.

  • Labeling: Clearly label the container "Hazardous Waste - Solids." List the chemical contaminant: "Contaminated with 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde."

  • Storage & Pickup: Keep the container sealed. When full, manage for EH&S pickup as described in Protocol 3.1.

Protocol 3.3: Disposal of Contaminated Liquid Waste

This waste stream includes experimental solutions containing the compound or solvents used to rinse contaminated glassware.

  • Segregation: Dedicate a specific, chemically-resistant (e.g., HDPE or glass) container for this waste. Do not mix with other waste streams (e.g., halogenated solvents, acids, bases) unless you have confirmed compatibility.[6]

  • Container: Use a designated liquid waste container, ensuring it has a screw-top cap and is in good condition. Do not fill beyond 90% capacity to allow for expansion.

  • Labeling: Attach a "Hazardous Waste" label. List all chemical components by their full name, including solvents, and estimate their percentages. For example:

    • Methanol: ~95%

    • 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde: ~5%

  • Storage & Pickup: Keep the container sealed in a secondary containment tray within your satellite accumulation area. Arrange for EH&S pickup when ready.

Protocol 3.4: Decontamination of Empty Containers

The original chemical container must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Safety: Perform this procedure in a chemical fume hood while wearing appropriate PPE (gloves, safety glasses).

  • Triple Rinsing:

    • Select a solvent in which 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is soluble (e.g., acetone or ethanol).

    • Add a small amount of the solvent to the empty container, cap it, and shake thoroughly to rinse all interior surfaces.

    • Pour the solvent rinsate into the appropriate hazardous liquid waste container (as per Protocol 3.3).[9]

    • Repeat this rinsing process two more times.

  • Disposal of Container: Once triple-rinsed and fully air-dried in the fume hood, obliterate or remove the original chemical label.[4] The container can now be disposed of in the regular laboratory glassware or solid waste stream, depending on its material.

Emergency Spill Procedures

In the event of a spill, the primary objective is to contain the material and prevent its entry into drains or the environment.[1][10]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Protect: Don appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Contain: For a small, manageable solid spill, gently cover it with an absorbent material like vermiculite or sand.[3] Avoid raising dust.

  • Collect: Carefully sweep or scoop the spilled material and absorbent into a sealable container.[8]

  • Dispose: Label the container as "Spill Debris containing 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde" and manage it as hazardous solid waste according to Protocol 3.2.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels, disposing of all cleaning materials as contaminated solid waste.

For large or unmanageable spills, evacuate the area and contact your institution's emergency EH&S hotline immediately.

References

  • Safety Data Sheet for 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. (2025). Sigma-Aldrich.
  • Safety Data Sheet: Benzaldehyde. (2020). Carl ROTH.
  • Safety Data Sheet for 3-[2-(Morpholin-4-yl)ethoxy]benzaldehyde hydrochloride. (2025). Angene Chemical.
  • Benzaldehyde Safety D
  • Safety Data Sheet for Pyrrolidine. (2025). Sigma-Aldrich.
  • Safety Data Sheet: Benzaldehyde ≥99,5 %, for synthesis. (2020). Carl ROTH.
  • Material Safety D
  • Safety Data Sheet for 3-Nitro-4-(1-pyrrolidinyl)benzaldehyde. (2025). Fisher Scientific.
  • Benzaldehyde Analytical Grade Safety D
  • Safety Data Sheet: Benzaldehyde. (2020). Carl ROTH.
  • Safety D
  • Safety Data Sheet for Benzaldehyde. (2025). FUJIFILM Wako Chemicals.
  • Safety Data Sheet for Pyrrolidine. (2012). Fisher Scientific.
  • Hazard Summary for Benzaldehyde.New Jersey Department of Health.
  • Safety Data Sheet for 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde. (2025). Fisher Scientific.
  • Safety Data Sheet for 3-Nitro-4-pyrrolidin-1-yl-benzaldehyde. (2025). Thermo Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Management Guidelines.University of Pennsylvania EHRS.
  • Laboratory Waste Disposal Safety Protocols. (2024).
  • Properly Managing Chemical Waste in Labor
  • Hazardous Waste Disposal Procedures Handbook.Lehigh University Campus Safety Division.

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Executive Summary 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a functionalized benzaldehyde derivative featuring an electron-donating pyrrolidine ring and an ethoxy group. While structurally distinct, it shares critical r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a functionalized benzaldehyde derivative featuring an electron-donating pyrrolidine ring and an ethoxy group. While structurally distinct, it shares critical reactivity profiles with both aromatic aldehydes (oxidation susceptibility, electrophilicity) and tertiary amines (basicity).

Immediate Action Required:

  • Primary Hazard: Severe eye irritation and respiratory sensitization potential.

  • Glove Protocol: Standard thin nitrile gloves provide insufficient protection against prolonged aldehyde exposure. Double-gloving or laminate liners are required for stock handling.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent auto-oxidation to the corresponding benzoic acid.

Part 1: Risk Assessment & Hazard Identification (The "Why")

As researchers, we often treat all organic solids similarly. However, the aldehyde moiety in this compound presents specific permeation risks that standard protocols miss.

Chemical Reactivity & Toxicology[1]
  • The Aldehyde Vector: Aromatic aldehydes are lipophilic and can rapidly permeate skin. Once absorbed, they may act as sensitizers. More critically, they degrade standard nitrile rubber over time, reducing breakthrough time significantly compared to inert solvents.

  • The Pyrrolidine Vector: The nitrogen heterocycle adds basicity. Inhalation of dust or aerosols can cause distinct respiratory irritation (STOT SE 3) beyond simple mechanical irritation.

  • Auto-Oxidation: Upon exposure to air, this compound oxidizes to 2-ethoxy-4-(pyrrolidin-1-yl)benzoic acid. While less toxic, this impurity compromises experimental reproducibility.

Hazard Classification (GHS)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[2][3][4][5][6]

  • H317: May cause an allergic skin reaction (derived from structural analogues).

Part 2: The PPE Matrix (Selection Logic)

Expert Insight: Do not rely on "Blue Nitrile" exam gloves for stock solution preparation. Aldehydes can permeate thin nitrile (<4 mil) in under 15 minutes without visible degradation.

Personal Protective Equipment Specifications
ComponentRecommendationTechnical Rationale
Hand Protection (Handling Solids) Double Nitrile (Accelerator-Free) Outer: 5 mil NitrileInner: 4 mil NitrileSolids have low permeation risk, but static charge can disperse dust. Double gloving allows outer glove removal without exposing skin.
Hand Protection (Solutions/Liquids) Laminate (Silver Shield®) or High-Grade Butyl CRITICAL: Aldehydes degrade nitrile. For synthesis or spill cleanup, use laminate liners under nitrile to prevent chemical burns.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The pyrrolidine moiety makes the compound basic; eye contact can cause corneal damage.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control. If weighing outside a hood, use a P100/OV (Organic Vapor) respirator.
Body Lab Coat (Poly/Cotton) + Apron Standard lab coat is porous. Use a chemical-resistant apron (Tyvek® or PVC) during stock preparation.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Weighing & Transfer (High Risk)
  • Context: Static electricity often causes this powder to "jump," creating an inhalation hazard.

  • Donning: Put on inner nitrile gloves, then laminate liners (if handling liquid stock), then outer nitrile gloves.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Wipe Down: Immediately wipe the balance area with a methanol-dampened tissue. Dispose of the tissue in solid hazardous waste, not trash.

Phase B: Reaction Setup
  • Solvent Choice: When dissolving in DCM or Ethyl Acetate, the permeation rate increases. Change outer gloves immediately if a splash occurs.[7][8]

  • Inerting: Purge the reaction vessel with Nitrogen/Argon before adding the aldehyde to prevent immediate surface oxidation.

Phase C: Emergency Spill Response
  • Minor Spill (<5g):

    • Cover with vermiculite or spill pads.

    • Wipe with 10% aqueous sodium bisulfite (neutralizes the aldehyde).

    • Clean surface with soap and water.[4][6]

  • Skin Contact:

    • Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis.

    • Wash with lukewarm water and soap for 15 minutes.

Part 4: Workflow Visualization

The following diagram illustrates the "Self-Validating" safety loop. Note the specific check-points for Glove Integrity.

SafeHandling Start Storage (4°C, Argon) PPE_Check PPE Selection (Check Glove Thickness) Start->PPE_Check Weighing Weighing (Fume Hood + Static Control) PPE_Check->Weighing Don Double Gloves Solubilization Solubilization (High Permeation Risk) Weighing->Solubilization integrity_check Integrity Check: Inspect Outer Gloves Solubilization->integrity_check integrity_check->PPE_Check Fail/Splash Reaction Reaction / Usage integrity_check->Reaction Pass Waste Disposal (Segregate from Oxidizers) Reaction->Waste

Figure 1: Operational workflow emphasizing the critical "Integrity Check" point during the solubilization phase, where glove permeation risk is highest.

Part 5: Disposal & Deactivation[9]

Scientific Logic: Aldehydes are reducing agents. Mixing them with strong oxidizers (e.g., Nitric Acid, Peroxides) in a waste container can cause exothermic runaways or explosions.

  • Segregation: Dispose of in Non-Halogenated Organic Waste (unless halogenated solvents were used).

  • Labeling: Explicitly list "Aldehyde Derivative" on the waste tag to alert EHS personnel of potential odor/reactivity.

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Do not use metal cans if the waste stream is acidic, as the pyrrolidine salt may corrode metal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzaldehyde Derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzaldehyde. OSHA Standards.[2] [Link]

Sources

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